1,8-Naphthyridine-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEQVJDZTRPUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365984 | |
| Record name | 1,8-naphthyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64379-45-9 | |
| Record name | 1,8-naphthyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-naphthyridine-2-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1,8-Naphthyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthyridine-2-carbaldehyde is a heterocyclic aldehyde belonging to the naphthyridine class of compounds. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The presence of a reactive carbaldehyde group at the 2-position makes this compound a versatile building block for the synthesis of a diverse array of derivatives, further expanding its potential in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, along with relevant experimental protocols and a discussion of its potential biological significance.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of 138 °C. It possesses a molecular weight of 158.16 g/mol and a density of 1.299 g/cm³. The calculated boiling point is 331.3 °C at 760 mmHg, and it has a flash point of 158.5 °C. For safe handling, it is classified as an irritant, and appropriate personal protective equipment should be used. It is advisable to store the compound under an inert atmosphere at 2-8°C.[1][2]
A summary of the key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆N₂O | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| CAS Number | 64379-45-9 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 138 °C | [1] |
| Boiling Point | 331.3 °C at 760 mmHg | [1] |
| Density | 1.299 g/cm³ | [1] |
| Flash Point | 158.5 °C | [1] |
| IUPAC Name | [1][3]naphthyridine-2-carbaldehyde | [2] |
| InChI Key | TXEQVJDZTRPUKO-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1ccc2c(n1)nccc2 | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of expected spectral data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands. A strong C=O stretching vibration for the aldehyde group is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings will appear above 3000 cm⁻¹, and the characteristic C-H stretch of the aldehyde group may be observed as a weaker band around 2700-2800 cm⁻¹. The C=N and C=C stretching vibrations of the naphthyridine ring will be present in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.16 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).
Synthesis of this compound
A plausible and widely used method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group. For the synthesis of this compound, a suitable starting material would be 2-amino-3-formylpyridine, which can be reacted with an appropriate three-carbon building block.
Experimental Protocol: Friedländer Synthesis (General Procedure)
This protocol is a general representation of the Friedländer synthesis and can be adapted for the synthesis of this compound.
Materials:
-
2-aminonicotinaldehyde
-
A suitable carbonyl compound (e.g., a protected acrolein derivative)
-
Base catalyst (e.g., NaOH, KOH, or an amine)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve 2-aminonicotinaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the carbonyl compound (1-1.2 equivalents) to the solution.
-
Add the base catalyst (catalytic amount to 1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the Friedländer synthesis of 1,8-naphthyridines.
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of this compound is a key feature that allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. Common reactions involving the aldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can be reacted with a phosphorus ylide to introduce a variety of substituted vinyl groups at the 2-position of the naphthyridine ring.
Materials:
-
This compound
-
A suitable phosphonium salt
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base to generate the ylide (a color change is often observed).
-
Stir the mixture for a period to ensure complete ylide formation.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for the Wittig reaction of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is useful for synthesizing α,β-unsaturated compounds. This compound can undergo Knoevenagel condensation with various active methylene compounds like malononitrile or ethyl cyanoacetate.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A basic catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the solvent in a round-bottom flask.
-
Add a catalytic amount of the basic catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Reductive Amination
Reductive amination is a method to convert aldehydes and ketones into amines. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethyl-1,8-naphthyridine.
Materials:
-
This compound
-
A primary or secondary amine
-
A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane)
-
An acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in the solvent in a round-bottom flask.
-
If necessary, add a catalytic amount of an acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Biological Significance and Signaling Pathways
The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While specific studies on the biological effects of this compound are limited, derivatives of the closely related 1,8-naphthyridine-2-carboxamide have been shown to possess anti-inflammatory properties. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives have been found to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated microglial cells by suppressing the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a critical component of the innate immune response and is implicated in various inflammatory diseases.
The aldehyde group of this compound serves as a handle to synthesize a library of compounds that could be screened for their ability to modulate this and other signaling pathways.
Caption: Simplified TLR4 signaling pathway, a potential target for 1,8-naphthyridine derivatives.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for applications in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its aldehyde group allow for the generation of a wide range of derivatives. The established biological importance of the 1,8-naphthyridine scaffold, particularly in the context of anti-inflammatory and antimicrobial activities, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential. This technical guide provides a solid foundation of its chemical properties and synthetic utility for researchers in the field.
References
- 1. rsc.org [rsc.org]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Naphthyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,8-naphthyridine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The 1,8-naphthyridine core is a privileged scaffold found in numerous biologically active compounds, and the 2-carbaldehyde functional group serves as a versatile handle for further molecular elaboration.[1] This document details a robust two-step synthetic pathway and provides expected characterization data based on established spectroscopic principles and data from closely related analogues.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the 1,8-naphthyridine core via a Friedländer annulation to yield 2-methyl-1,8-naphthyridine. The second step is the selective oxidation of the methyl group to the desired carbaldehyde using selenium dioxide.
A visual representation of this synthetic pathway is provided below.
Caption: Two-step synthesis of this compound.
Step 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[2] In this case, 2-aminonicotinaldehyde reacts with acetone in the presence of a choline hydroxide catalyst in water to afford 2-methyl-1,8-naphthyridine in excellent yield.[2]
| Parameter | Value |
| Reactants | 2-Aminonicotinaldehyde, Acetone |
| Catalyst | Choline Hydroxide (1 mol%) |
| Solvent | Water (H₂O) |
| Temperature | 50 °C |
| Reaction Time | 6 hours |
| Yield | 99% |
| Reference | Majumdar, et al. (2021)[2] |
Step 2: Oxidation to this compound
The methyl group at the C2 position of the 1,8-naphthyridine ring is activated and can be selectively oxidized to an aldehyde using selenium dioxide (SeO₂). This type of reaction, known as the Riley oxidation, is effective for the oxidation of activated methyl and methylene groups. A similar transformation has been successfully applied to the synthesis of 1,8-naphthyridine-2,7-dicarboxaldehyde from 2,7-dimethyl-1,8-naphthyridine.[3]
| Parameter | Value |
| Reactant | 2-Methyl-1,8-naphthyridine |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Solvent | Dioxane |
| Temperature | Reflux |
| Reference | Adapted from Goswami, et al. (2005)[3] |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical properties and the expected spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 64379-45-9 | [4] |
| Molecular Formula | C₉H₆N₂O | [4] |
| Molecular Weight | 158.16 g/mol | [4] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8 °C | [4] |
Spectroscopic Data
The following tables provide the anticipated spectroscopic data for this compound based on the analysis of related structures and general spectroscopic principles.
¹H NMR Spectroscopy (Expected Data)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde-H | ~10.0 | Singlet (s) | N/A | The aldehyde proton is highly deshielded.[5] |
| H-3 | ~8.2 | Doublet (d) | ~8.5 | Coupled to H-4. |
| H-4 | ~7.6 | Doublet (d) | ~8.5 | Coupled to H-3. |
| H-5 | ~8.3 | Doublet of doublets (dd) | ~8.0, 2.0 | Coupled to H-6 and H-7. |
| H-6 | ~7.5 | Doublet of doublets (dd) | ~8.0, 4.5 | Coupled to H-5 and H-7. |
| H-7 | ~9.1 | Doublet of doublets (dd) | ~4.5, 2.0 | Coupled to H-5 and H-6. Data for parent 1,8-naphthyridine can be found here.[6] |
¹³C NMR Spectroscopy (Expected Data)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | ~193 | Typical for aromatic aldehydes.[5] |
| C-2 | ~153 | Attached to the aldehyde group and nitrogen. |
| C-3 | ~122 | |
| C-4 | ~137 | |
| C-4a | ~121 | Bridgehead carbon. |
| C-5 | ~129 | |
| C-6 | ~121 | |
| C-7 | ~153 | |
| C-8a | ~156 | Bridgehead carbon. Data for parent 1,8-naphthyridine can be found here.[7] |
Infrared (IR) Spectroscopy (Expected Data)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (aldehyde) | ~1700-1720 | Strong | Conjugation with the aromatic ring may lower the frequency slightly. |
| C-H (aldehyde) | ~2720 and ~2820 | Weak-Medium | Two characteristic bands for the aldehyde C-H stretch. |
| C=N, C=C (aromatic) | ~1500-1600 | Medium-Strong | Multiple bands are expected for the aromatic ring stretching vibrations. |
| C-H (aromatic) | >3000 | Medium-Weak | Aromatic C-H stretching vibrations. |
Mass Spectrometry (Expected Data)
| Technique | Expected m/z | Notes |
| Electron Ionization (EI) | 158 (M⁺) | The molecular ion peak should be prominent. Fragmentation would likely involve the loss of the -CHO group (m/z 29) and CO (m/z 28). The mass spectrum for the parent 1,8-naphthyridine shows a prominent molecular ion.[8] |
| Electrospray Ionization (ESI) | 159 [M+H]⁺ | In positive ion mode, the protonated molecule is expected. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, workup, and purification of 1,8-naphthyridine derivatives.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. 1,8-Naphthyridine(254-60-4) 1H NMR [m.chemicalbook.com]
- 7. 1,8-Naphthyridine(254-60-4) IR2 [m.chemicalbook.com]
- 8. 1,8-Naphthyridine [webbook.nist.gov]
Spectroscopic and Synthetic Profile of 1,8-Naphthyridine-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Naphthyridine-2-carbaldehyde and its derivatives. Due to the limited availability of direct experimental data for this compound, this document presents a detailed analysis of closely related compounds to offer valuable insights for researchers in the field. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for the synthesis and characterization of 1,8-naphthyridine derivatives, and a visual representation of a key synthetic pathway.
Spectroscopic Data
The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This information serves as a valuable reference for the characterization of this class of molecules.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of a Related 1,8-Naphthyridine Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 2-Amino-7-azido-1,8-naphthyridine | - | 8.1 (d, 1H, J = 8.0 Hz), 7.76 (d, 1H, J = 8.0 Hz), 7.69 (d, 1H, J = 8.0 Hz), 6.9 (d, 1H, J = 8.0 Hz), 5.5 (bs, 2H)[1] |
| 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | - | 10.23 (s, 1H), 8.70 (d, 1H, J = 8.9 Hz), 8.52 (bs, 1H), 8.37 (d, 1H, J = 3.1 Hz), 8.34 (d, 1H)[1] |
Table 2: ¹³C NMR Spectral Data of a Related 1,8-Naphthyridine Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48[2] |
| Benzo[b][3][4]naphthyridone | DMSO-d₆ | 177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 121.43, 118.48, 118.43, 115.83[5] |
Infrared (IR) Spectroscopy Data
Table 3: IR Spectral Data of Related 1,8-Naphthyridine Derivatives
| Compound/Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | 1721 (C=O) | Aldehyde carbonyl stretch.[6] |
| Aldehyde (general) | ~2700-2800 (C-H), 1685-1666 (C=O, conjugated) | The aldehydic C-H stretch is a useful diagnostic peak. The C=O stretch is shifted to lower wavenumbers with conjugation.[7] |
| 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | 1703 (C=O), 1607, 3060, 3186 | Spectral features of a related naphthyridine aldehyde.[1] |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data of this compound
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation (m/z) |
| This compound | C₉H₆N₂O | 158.16 | Data not available. |
| 1,8-Naphthyridine (Parent Compound) | C₈H₆N₂ | 130.15 | 130 (M+), 103, 76[8] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 1,8-naphthyridine derivatives are crucial for reproducible research.
Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation
A common and effective method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation. The following protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
2-Aminonicotinaldehyde
-
An appropriate carbonyl compound (e.g., a protected α-formyl ketone or equivalent)
-
Choline hydroxide (catalyst)[3]
-
Water (solvent)[3]
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and the carbonyl derivative (0.5-1.5 mmol) is stirred in water (1 mL).[3]
-
Choline hydroxide (1 mol%) is added to the stirred mixture.[3]
-
The reaction vessel is purged with nitrogen and maintained under a nitrogen atmosphere.[3]
-
The reaction mixture is heated to 50 °C and stirred.[9]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the mixture is cooled to room temperature.[9]
-
The product is extracted with ethyl acetate (40 mL) and water (10 mL).[3][9]
-
The organic layer is separated and concentrated under reduced pressure to yield the crude product.[3][9]
-
The product can be further purified by column chromatography or recrystallization.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: IR spectra can be recorded using KBr pellets for solid samples or as a thin film for oils.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer is used.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the analyte.
Visualizing the Synthetic Workflow
The Friedländer synthesis provides a clear and logical workflow for the creation of the 1,8-naphthyridine core structure. The following diagram illustrates the key steps of this reaction.
Caption: Friedländer Synthesis Workflow for 1,8-Naphthyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum [chemicalbook.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. 1,8-Naphthyridine [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 1,8-Naphthyridine-2-carbaldehyde Derivatives: A Technical Guide
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Derivatives of 1,8-naphthyridine have garnered significant attention for their potential as therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][2][4] This technical guide provides an in-depth overview of the biological activities of 1,8-naphthyridine-2-carbaldehyde and its derivatives, with a focus on their anticancer and antimicrobial applications, mechanisms of action, and the experimental protocols used for their evaluation.
Anticancer Activity
A substantial body of research highlights the potent anticancer properties of 1,8-naphthyridine derivatives against various human cancer cell lines.[5][6] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of several 1,8-naphthyridine derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of representative IC50 values is presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |
| Compound 17 | KB (Oral) | 3.7 | [7] |
| Compound 22 | SW-620 (Colon) | 3.0 | [7] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [8] |
| Compound 29 | SW620 (Colon) | 1.4 | [8] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [8] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [8] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [8] |
| Derivative 4d | MCF7 (Breast) | 1.68 | [6] |
| Derivative 8d | MCF7 (Breast) | 1.62 | [6] |
| Derivative 10c | MCF7 (Breast) | 1.47 | [6] |
| Compounds 3f, 6f, 8c, 10b | MCF7 (Breast) | 6.53 - 7.89 | [9] |
Mechanism of Action: Topoisomerase II Inhibition
A primary mechanism by which 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[6][10][11] This enzyme is crucial for managing DNA topology during replication and transcription. By binding to the enzyme-DNA complex, these derivatives prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately, apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives and incubate for 24-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Activity
1,8-Naphthyridine derivatives, including the foundational compound nalidixic acid, have a long history as antimicrobial agents.[12] They are effective against a range of Gram-positive and Gram-negative bacteria.[13][14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiadiazole derivative | K. pneumoniae | 6.25–125 | [2] |
| Thiadiazole derivative | B. subtilis | 6.25–125 | [2] |
| Thiadiazole derivative | P. aeruginosa | 6.25–125 | [2] |
| Schiff Base 7 | Micrococcus luteus | 25 | [13] |
| Schiff Base 7 | S. aureus | 12.5 | [13] |
| Schiff Base 8 | Aspergillus niger | 12.5 | [13] |
| Schiff Base 12 | S. thyphimurium | 15.625 | [13] |
| Schiff Base 12 | P. aeruginosa | 7.81 | [13] |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [15] |
| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 | [15] |
Mechanism of Action: DNA Gyrase Inhibition
Similar to their anticancer activity, the antimicrobial action of many 1,8-naphthyridine derivatives involves the inhibition of bacterial DNA gyrase (a type II topoisomerase).[10][12] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to a disruption of these processes and ultimately bacterial cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[12]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Workflow for Antimicrobial Screening
Anti-inflammatory Activity
Certain 1,8-naphthyridine-2-carboxamide derivatives have demonstrated potent anti-inflammatory effects.[16][17] These effects are mediated through the suppression of pro-inflammatory signaling pathways.
Mechanism of Action: TLR4/Myd88/NF-κB Pathway Suppression
One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[16][17] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to the recruitment of the adaptor protein MyD88, culminating in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[16][17] Certain 1,8-naphthyridine derivatives can suppress this pathway, thereby reducing the inflammatory response.[16][17]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The Griess assay is a common method for measuring nitrite levels, an indicator of NO production by inflammatory cells.
-
Cell Culture: Culture BV2 microglial cells and stimulate them with LPS in the presence or absence of the 1,8-naphthyridine derivatives for 24 hours.[16]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their diverse biological activities, particularly in the realms of anticancer and antimicrobial chemotherapy, are underpinned by well-defined mechanisms of action, primarily the inhibition of topoisomerases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of these potent molecules for future clinical applications.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Versatile Precursor: A Technical Guide to 1,8-Naphthyridine-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the various derivatives of this scaffold, 1,8-naphthyridine-2-carbaldehyde stands out as a versatile precursor for the synthesis of a multitude of biologically active molecules. Its reactive aldehyde functionality serves as a key handle for introducing diverse chemical moieties, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and medicinal chemistry applications of this compound, supported by experimental protocols, quantitative data, and mechanistic diagrams.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, primarily involving the construction of the 1,8-naphthyridine core followed by the introduction or modification of a functional group at the 2-position. Two prominent methods are the Friedländer annulation followed by oxidation, and the Vilsmeier-Haack reaction on a suitable precursor.
Method 1: Friedländer Annulation and Subsequent Oxidation
A common and versatile approach to the 1,8-naphthyridine core is the Friedländer annulation, which involves the reaction of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.
Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridine (Precursor to the Carbaldehyde)
A mixture of 2-aminonicotinaldehyde (1.0 eq) and acetone (1.5 eq) is stirred in water. A catalytic amount of an ionic liquid or a mild acid can be added to facilitate the reaction. The reaction mixture is heated at 50-80°C and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-methyl-1,8-naphthyridine.[1]
Experimental Protocol: Oxidation of 2-Methyl-1,8-naphthyridine
To a solution of 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as dioxane, selenium dioxide (SeO2) (2.0-3.0 eq) is added. The reaction mixture is heated at reflux and the progress is monitored by TLC. After completion, the reaction mixture is filtered to remove selenium residues, and the filtrate is concentrated. The resulting crude this compound is then purified by column chromatography.
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds. While direct formylation of the 1,8-naphthyridine ring at the 2-position can be challenging, a related analogue, 2-chloro-1,8-naphthyridine-3-carbaldehyde, has been successfully synthesized using this method, which provides a valuable reference.
Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde (Analogue Synthesis)
To a solution of N-(pyridin-2-yl)acetamide (1.0 eq) in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0-5°C. The reaction mixture is then heated and stirred. Upon completion, the mixture is poured onto crushed ice and neutralized. The precipitated solid is filtered, washed with water, and recrystallized to afford 2-chloro-1,8-naphthyridine-3-carbaldehyde.[2][3][4]
Key Reactions of this compound in Medicinal Chemistry
The aldehyde group of this compound is a versatile functional group that can be readily transformed into a wide array of other functionalities, significantly expanding the accessible chemical diversity for drug discovery programs.
Formation of Schiff Bases
The condensation of this compound with primary amines yields Schiff bases (imines). This reaction is a cornerstone in combinatorial chemistry for generating large libraries of compounds for biological screening. The resulting Schiff bases are not only stable compounds but also serve as intermediates for further synthetic transformations.
Experimental Protocol: General Procedure for Schiff Base Synthesis
To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or methanol, the desired primary amine (1.0-1.2 eq) is added. A catalytic amount of an acid (e.g., acetic acid) can be added to promote the reaction. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration and purified by recrystallization.
Formation of Hydrazones
Reacting this compound with hydrazine or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) leads to the formation of hydrazones. These derivatives have shown significant potential as antimicrobial and anticancer agents.[5][6][7][8]
Experimental Protocol: General Procedure for Hydrazone Synthesis
This compound (1.0 eq) is dissolved in a suitable solvent such as ethanol. A solution of the hydrazine derivative (1.0 eq) in the same solvent is then added. The reaction mixture is stirred at room temperature or heated under reflux for a few hours. The product, which often precipitates out of the solution, is collected by filtration, washed, and can be purified by recrystallization.[5]
Biological Activities of this compound Derivatives
The 1,8-naphthyridine core is associated with a wide range of pharmacological activities. Derivatives synthesized from this compound have shown promising results in various therapeutic areas, including oncology, infectious diseases, and inflammation.
Anticancer Activity
Many 1,8-naphthyridine derivatives exhibit potent anticancer activity. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases and protein kinases. The data below summarizes the cytotoxic activity of some 1,8-naphthyridine derivatives against various cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine-3-carboxamide | Compound 12 | HBL-100 (Breast) | 1.37 | [9] |
| 1,8-Naphthyridine-3-carboxamide | Compound 17 | KB (Oral) | 3.7 | [9] |
| 1,8-Naphthyridine-3-carboxamide | Compound 22 | SW-620 (Colon) | 3.0 | [9] |
| 2-Phenyl-7-methyl-1,8-naphthyridine | Derivative 10c | MCF-7 (Breast) | 1.47 | [10] |
| 2-Phenyl-7-methyl-1,8-naphthyridine | Derivative 8d | MCF-7 (Breast) | 1.62 | [10] |
| 2-Phenyl-7-methyl-1,8-naphthyridine | Derivative 4d | MCF-7 (Breast) | 1.68 | [10] |
| Schiff Base Metal Complex | Mn(II) complex | HCT 116 (Colorectal) | 0.7 | [11] |
| Schiff Base Metal Complex | Mn(II) complex | HepG2 (Liver) | 1.1 | [11] |
| Schiff Base Metal Complex | Mn(II) complex | MCF-7 (Breast) | 6.7 | [11] |
Antimicrobial Activity
The 1,8-naphthyridine scaffold is a well-established pharmacophore in the field of antimicrobial agents, with nalidixic acid being a notable example. Derivatives obtained from this compound, particularly hydrazones, have demonstrated significant activity against a range of bacterial and fungal pathogens.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone | Compound 8 | Bacillus subtilis | < 1 | [7] |
| Hydrazide-hydrazone | Compound 9 | Bacillus subtilis | < 1 | [7] |
| Hydrazide-hydrazone | Compound 15 | Gram-positive bacteria | 1.95 - 7.81 | [7] |
| Hydrazide-hydrazone | Compound 24 | Various bacteria | 0.48 - 15.62 | [7] |
| Hydrazide-hydrazone | Compound 25 | Various bacteria | 0.48 - 15.62 | [7] |
| Hydrazide-hydrazone | Compound 26 | Various bacteria | 0.48 - 15.62 | [7] |
| Steroidal Hydrazone | Compound 11 | Bacillus cereus | 750 | [12] |
Anti-inflammatory Activity
Certain 1,8-naphthyridine derivatives have shown potent anti-inflammatory effects. For instance, a series of 1,8-naphthyridine-2-carboxamide derivatives were evaluated for their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
| Compound | Inhibition of NO Production IC50 (µM) | Inhibition of TNF-α Production IC50 (µM) | Inhibition of IL-6 Production IC50 (µM) | Reference |
| HSR2101 | 45.3 | > 100 | > 100 | [13][14] |
| HSR2102 | 31.5 | 42.7 | 58.6 | [13][14] |
| HSR2103 | 25.8 | 33.1 | 45.2 | [13][14] |
| HSR2104 | 15.4 | 21.8 | 29.7 | [13][14] |
| HSR2105 | 62.1 | 75.4 | > 100 | [13][14] |
| HSR2106 | 85.3 | > 100 | > 100 | [13][14] |
| HSR2107 | > 100 | > 100 | > 100 | [13][14] |
| HSR2113 | 92.4 | > 100 | > 100 | [13][14] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
Anticancer Mechanism: Kinase Inhibition
Many 1,8-naphthyridine derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) that are crucial for cancer cell growth and proliferation.
Caption: Kinase inhibition by 1,8-naphthyridine derivatives.
Antimicrobial Mechanism: DNA Gyrase Inhibition
A primary mechanism of antimicrobial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication and repair.
Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Anti-inflammatory Mechanism: TLR4/Myd88/NF-κB Pathway Inhibition
1,8-Naphthyridine derivatives can exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response.
Caption: TLR4/Myd88/NF-κB pathway inhibition.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a vast array of derivatives with significant therapeutic potential. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of these derivatives underscore the importance of the 1,8-naphthyridine scaffold in drug discovery. Further exploration of the chemical space around this precursor, guided by an understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapeutic agents.
References
- 1. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 8. psecommunity.org [psecommunity.org]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1,8-Naphthyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on reported physical properties, general synthesis, and recommended protocols for determining solubility and stability.
Core Physicochemical Properties
This compound is a solid compound with the molecular formula C₉H₆N₂O.[1][2] It is characterized by a melting point of 138 °C and a boiling point of 331.3 °C at 760 mmHg.[1] Supplier data indicates that for optimal stability, the compound should be stored in an inert atmosphere at a temperature range of 2-8°C.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O | [1][2] |
| Molecular Weight | 158.16 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 138 °C | [1] |
| Boiling Point | 331.3 °C at 760 mmHg | [1] |
| Density | 1.299 g/cm³ | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Purification
The synthesis of 1,8-naphthyridine derivatives can be achieved through various established methods, most notably the Friedländer annulation. A general and environmentally friendly approach involves the condensation of 2-aminonicotinaldehyde with a suitable carbonyl compound containing an α-methylene group. This reaction can be efficiently catalyzed by a base in an aqueous medium.
A representative experimental workflow for the synthesis of a 1,8-naphthyridine derivative is depicted in the following diagram:
Caption: General workflow for the synthesis and purification of 1,8-naphthyridine derivatives.
Experimental Protocol: General Synthesis of a 1,8-Naphthyridine Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde and the corresponding carbonyl compound in a suitable solvent (e.g., water).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., choline hydroxide).
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., 50°C) and monitor the progress using thin-layer chromatography (TLC).
-
Workup: After completion, extract the product with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 1,8-naphthyridine derivative.
Solubility Profile
Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in common laboratory solvents. However, based on the general solubility of related heterocyclic compounds, it is anticipated to exhibit some solubility in polar organic solvents.
Recommended Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, the following established protocol, adapted from standard pharmaceutical guidelines, is recommended:
Caption: Standard workflow for determining the equilibrium solubility of a compound.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, water) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility from the measured concentration.
Stability Assessment
Recommended Experimental Protocols for Stability Testing
To evaluate the stability of this compound, the following standard pharmaceutical stability testing protocols should be employed.
1. pH Stability (Hydrolytic Stability):
Caption: Workflow for assessing the pH stability of a compound.
Detailed Methodology:
-
Solution Preparation: Prepare solutions of this compound in a series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any formed degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH.
2. Photostability:
Detailed Methodology:
-
Sample Exposure: Expose solid this compound and its solutions in a suitable solvent to a controlled light source (e.g., a xenon lamp or a metal halide lamp) that mimics the UV-Visible spectrum of sunlight, following ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples for any physical changes and quantify the parent compound and degradation products by a stability-indicating HPLC method.
3. Thermal Stability:
Detailed Methodology:
-
Sample Storage: Store solid this compound at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a controlled environment.
-
Time Points: At specified time intervals, remove samples for analysis.
-
Analysis: Assess the samples for any changes in physical appearance and quantify the purity and any degradation products using a suitable analytical method like HPLC.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in the current literature, this guide provides a foundation based on its known physical properties and established methodologies for its characterization. Researchers and drug development professionals are strongly encouraged to perform the recommended experimental protocols to generate the specific data required for their applications. This will ensure a comprehensive understanding of the compound's behavior and facilitate its effective use in the development of new chemical entities.
References
The Versatile Scaffold: 1,8-Naphthyridine-2-carbaldehyde in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast array of heterocyclic scaffolds, among which the 1,8-naphthyridine core has emerged as a "privileged structure." Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the development of numerous biologically active compounds. This technical guide delves into the specific potential of a key derivative, 1,8-Naphthyridine-2-carbaldehyde, as a pivotal building block in drug discovery. We will explore its synthesis, derivatization, and the pharmacological activities of the resulting compounds, supported by experimental protocols and quantitative data to empower researchers in this exciting field.
The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity
The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has garnered significant attention due to its presence in numerous compounds with a wide spectrum of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. The ability of the 1,8-naphthyridine scaffold to act as a bioisostere for other bicyclic systems, such as quinoline and purine, allows for its interaction with a variety of biological targets.
Synthesis of this compound: A Key Intermediate
The aldehyde functionality at the 2-position of the 1,8-naphthyridine ring is a versatile handle for a wide range of chemical transformations, making this compound a crucial intermediate for creating diverse chemical libraries. Two primary synthetic routes are commonly employed for its preparation:
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds. This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich 1,8-naphthyridine precursor to introduce the formyl group.
Oxidation of 2-Methyl-1,8-naphthyridine
An alternative strategy involves the selective oxidation of the methyl group of 2-methyl-1,8-naphthyridine. This precursor can be synthesized through the Friedländer annulation, a condensation reaction between an ortho-aminoaromatic aldehyde (2-aminonicotinaldehyde) and a compound containing an α-methylene group (e.g., acetone). Subsequent oxidation of the methyl group, for instance using selenium dioxide (SeO₂), yields the desired this compound.
Derivatization of this compound: Gateway to Bioactive Molecules
The true potential of this compound lies in its ability to be readily converted into a vast array of derivatives. The aldehyde group serves as an excellent electrophile for reactions with various nucleophiles, leading to the formation of Schiff bases, hydrazones, and other related structures. These derivatives often exhibit enhanced biological activities compared to the parent aldehyde.
Schiff Base Formation
The condensation of this compound with primary amines yields Schiff bases (imines). This reaction provides a straightforward method to introduce a wide range of substituents, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. Schiff bases derived from various aldehydes have shown significant potential as anticancer and antimicrobial agents.
Reactivity of the Aldehyde Group in 1,8-Naphthyridine-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 2-position of the 1,8-naphthyridine ring system provides a versatile synthetic handle for further molecular elaboration. This technical guide offers an in-depth exploration of the reactivity of the aldehyde group in 1,8-naphthyridine-2-carbaldehyde, providing researchers and drug development professionals with a comprehensive resource for the design and synthesis of novel 1,8-naphthyridine-based compounds.
The aldehyde functionality in this compound is activated by the electron-withdrawing nature of the fused pyridine rings, making it susceptible to a variety of nucleophilic additions and condensation reactions. This guide will detail key transformations of this aldehyde group, including condensation reactions, oxidation, reduction, and olefination reactions.
Synthesis of this compound
The parent compound, this compound, can be synthesized through several routes. A common method involves the Friedländer annulation, which condenses 2-aminonicotinaldehyde with a suitable carbonyl compound containing an α-methylene group. For instance, reaction with acetone can yield 2-methyl-1,8-naphthyridine, which can then be oxidized to the corresponding aldehyde.
A more direct approach involves the reaction of 2-aminonicotinaldehyde with α,β-unsaturated aldehydes or their equivalents.
Reactivity of the Aldehyde Group
The aldehyde group at the 2-position of the 1,8-naphthyridine ring is a key site for chemical modification. Its reactivity is influenced by the electron-deficient nature of the naphthyridine core. This section details the primary reactions of this functional group.
Condensation Reactions
The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.
The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds, catalyzed by a base, to yield α,β-unsaturated products. This reaction is a powerful tool for extending the carbon framework.
Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent(s) | Temperature | Product | Yield (%) | Reference |
| Malononitrile | None | H₂O/EtOH | Room Temp. | (E)-2-((1,8-naphthyridin-2-yl)methylene)malononitrile | High (expected) | [1] |
| Ethyl cyanoacetate | None | H₂O/EtOH | Room Temp. | Ethyl (E)-2-cyano-3-(1,8-naphthyridin-2-yl)acrylate | High (expected) | [1] |
| Cyanoacetamide | None | H₂O/EtOH | Room Temp. | (E)-2-cyano-3-(1,8-naphthyridin-2-yl)acrylamide | High (expected) | [1] |
Note: Yields are inferred from similar reactions with pyridinecarbaldehydes as reported in the literature.
Experimental Protocol: General Procedure for Catalyst-Free Knoevenagel Condensation [1]
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Add the active methylene compound (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is typically collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
References
The 1,8-Naphthyridine Scaffold: A Comprehensive Guide to its Synthesis, Functionalization, and Application in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its versatile synthetic accessibility, amenability to structural modification, and broad spectrum of biological activities have established it as a valuable framework for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, functionalization, and diverse biological applications of the 1,8-naphthyridine scaffold, with a focus on its role in modern drug discovery.
Synthesis of the 1,8-Naphthyridine Core
The construction of the 1,8-naphthyridine ring system can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Friedländer Annulation
The Friedländer annulation is a widely employed and versatile method for the synthesis of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a corresponding ketone with a compound containing an active methylene group.
A general workflow for the Friedländer synthesis of 1,8-naphthyridines is depicted below:
Experimental Protocol: Green Synthesis of 2-Substituted-1,8-naphthyridines via Friedländer Annulation
This protocol describes a sustainable approach to the Friedländer reaction using water as the solvent.
Materials:
-
2-Aminopyridine-3-carbaldehyde
-
Appropriate ketone or active methylene compound (e.g., acetone, ethyl acetoacetate)
-
Choline hydroxide (catalyst)
-
Water (solvent)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 2-aminopyridine-3-carbaldehyde (1.0 eq), the active methylene compound (1.2-1.5 eq), and water.
-
Add choline hydroxide (1-5 mol%) to the mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,8-naphthyridine derivative.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route to 4-hydroxy-1,8-naphthyridine derivatives, which are valuable intermediates for further functionalization. The reaction proceeds in two main steps: a condensation reaction followed by a thermal cyclization. A key precursor in this synthesis is nalidixic acid, a foundational antibiotic of the quinolone class.[2]
Experimental Protocol: Synthesis of Nalidixic Acid
Step 1: Condensation
-
A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated.
-
The reaction mixture is cooled, and the crude product, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate, is isolated.
Step 2: Cyclization and Saponification
-
The intermediate from Step 1 is heated in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization, yielding ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
-
The resulting ester is saponified using an aqueous solution of sodium hydroxide.
-
Acidification of the reaction mixture precipitates 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Step 3: N-Alkylation
-
The product from Step 2 is treated with ethyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield nalidixic acid.
Functionalization of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core can be readily functionalized at various positions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the introduction of aryl, heteroaryl, and amino groups onto the 1,8-naphthyridine scaffold. These reactions typically require a pre-functionalized naphthyridine, such as a halo-substituted derivative.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloro-1,8-naphthyridine Derivative
Materials:
-
2-Chloro-1,8-naphthyridine derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Water
Procedure:
-
To a reaction vessel, add the 2-chloro-1,8-naphthyridine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-10 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the residue by column chromatography to obtain the desired C-2 arylated 1,8-naphthyridine.
C-H Functionalization
Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the modification of heterocyclic scaffolds. This approach avoids the need for pre-functionalization, thereby shortening synthetic sequences.
Biological Activities and Applications
1,8-Naphthyridine derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][2]
Antimicrobial Activity
The 1,8-naphthyridine scaffold is a cornerstone of the quinolone class of antibiotics. Nalidixic acid was the first of this class to be introduced clinically.[2] Subsequent generations of fluoroquinolones, which incorporate a fluorine atom and various substituents on the naphthyridine or quinoline core, have shown broad-spectrum antibacterial activity. These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 1,8-Naphthyridine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Nalidixic Acid | Escherichia coli | 4-128 | [3] |
| Enoxacin | Escherichia coli | 0.05-0.78 | [3] |
| Trovafloxacin | Streptococcus pneumoniae | 0.06-0.25 | [3] |
| Gemifloxacin | Streptococcus pneumoniae | ≤0.03-0.06 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Test compounds (1,8-naphthyridine derivatives)
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Numerous 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.
Topoisomerase Inhibition: Certain derivatives act as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and subsequent apoptosis. Voreloxin is a notable example of a 1,8-naphthyridine derivative that targets topoisomerase II.
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. 1,8-Naphthyridine derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[4]
Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected 1,8-Naphthyridine Derivatives
| Compound | Cell Line | Target | IC₅₀ (µM) | Reference |
| Voreloxin | HCT116 (Colon) | Topoisomerase II | 0.1-0.5 | [5] |
| Derivative A | A549 (Lung) | EGFR | 0.05 | [6] |
| Derivative B | HUVEC (Endothelial) | VEGFR-2 | 0.02 | [6] |
| Derivative C | MCF-7 (Breast) | Not specified | 1.47 | [7] |
| Derivative D | HepG2 (Liver) | Not specified | 2.5 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (1,8-naphthyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Other Biological Activities
Beyond their antimicrobial and anticancer properties, 1,8-naphthyridine derivatives have shown potential in a variety of other therapeutic areas, including:
-
Antiviral: Activity against viruses such as HIV and herpes simplex virus.
-
Anti-inflammatory: Inhibition of pro-inflammatory cytokine production.
-
Neurological Disorders: Potential applications in the treatment of Alzheimer's disease and other neurodegenerative conditions.[1]
Conclusion
The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of new and effective therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued importance in the field of medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide:Naphthyridine-2-carbaldehyde (CAS 64379-45-9)
In-depth Technical Guide:[1][2]Naphthyridine-2-carbaldehyde (CAS 64379-45-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1][2]Naphthyridine-2-carbaldehyde (CAS 64379-45-9) is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and organic synthesis. The 1,8-naphthyridine scaffold is a recognized "privileged structure," known to bind to various biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of[1][2]naphthyridine-2-carbaldehyde. A significant focus is placed on its application as a precursor for the synthesis of biologically active molecules, particularly anti-inflammatory agents. Detailed experimental protocols for its synthesis and key transformations, alongside the characterization of its derivatives, are presented. Furthermore, this guide elucidates the mechanism of action of its derivatives, specifically their role in the TLR4/Myd88/NF-κB signaling pathway, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
[1][2]Naphthyridine-2-carbaldehyde is a solid at room temperature with the molecular formula C₉H₆N₂O.[3] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 64379-45-9 | [3] |
| Molecular Formula | C₉H₆N₂O | [3] |
| Molecular Weight | 158.16 g/mol | [3] |
| Melting Point | 138 °C | |
| Boiling Point | 331.3 °C at 760 mmHg | |
| Density | 1.299 g/cm³ | |
| Flash Point | 158.5 °C | |
| Appearance | Solid | |
| Solubility | Information not available | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis of[1][2]Naphthyridine-2-carbaldehyde
The synthesis of[1][2]naphthyridine-2-carbaldehyde can be achieved through the oxidation of the corresponding methyl-substituted precursor, 2-methyl-1,8-naphthyridine. A common and effective method for this transformation is the use of selenium dioxide (SeO₂).
Experimental Protocol: Oxidation of 2-Methyl-1,8-naphthyridine
This protocol is based on a similar transformation for the synthesis of 2-amino-1,8-naphthyridine-7-carboxaldehyde.[4][5]
Materials:
-
2-Methyl-1,8-naphthyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Hydrochloric acid (1N)
-
Sodium hydroxide solution
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,8-naphthyridine in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture at 50-55 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove selenium residues.
-
The filtrate, containing the crude[1][2]naphthyridine-2-carbaldehyde, can be purified by column chromatography on silica gel.
The following diagram illustrates the general workflow for the synthesis of[1][2]naphthyridine-2-carbaldehyde.
Applications in the Synthesis of Biologically Active Molecules
The aldehyde functional group of[1][2]naphthyridine-2-carbaldehyde is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The broader class of 1,8-naphthyridine derivatives has been extensively studied and shown to possess a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[6][7][8]
Synthesis of Anti-inflammatory 1,8-Naphthyridine-2-carboxamides
A particularly promising application of[1][2]naphthyridine-2-carbaldehyde is its use as a precursor for the synthesis of 1,8-naphthyridine-2-carboxamides, which have demonstrated significant anti-inflammatory activity.[1][3] The synthetic route involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation.
A standard laboratory procedure for the oxidation of an aromatic aldehyde to a carboxylic acid involves the use of an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
General Experimental Protocol (Conceptual):
-
Dissolve[1][2]naphthyridine-2-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., potassium permanganate) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the crude 1,8-naphthyridine-2-carboxylic acid. This typically involves quenching any excess oxidizing agent, adjusting the pH to precipitate the acid, and filtering.
-
The crude acid can be purified by recrystallization.
The resulting carboxylic acid can then be coupled with various amines to produce a library of carboxamide derivatives.
Experimental Protocol: This protocol is adapted from the synthesis of novel 1,8-naphthyridine-2-carboxamide derivatives with anti-inflammatory activity.[3]
Materials:
-
1,8-Naphthyridine-2-carboxylic acid
-
Appropriate aniline derivative
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 1,8-naphthyridine-2-carboxylic acid in anhydrous DCM, add 1,1'-carbonyldiimidazole (CDI).
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Add the desired aniline derivative to the reaction mixture.
-
Reflux the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture and perform an appropriate work-up, which may include washing with aqueous solutions and drying the organic layer.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 1,8-naphthyridine-2-carboxamide.
The following diagram illustrates the synthetic pathway from[1][2]naphthyridine-2-carbaldehyde to the anti-inflammatory carboxamide derivatives.
Other Potential Synthetic Transformations
The aldehyde functionality of[1][2]naphthyridine-2-carbaldehyde opens up avenues for various other carbon-carbon and carbon-heteroatom bond-forming reactions, further expanding its utility in creating diverse chemical scaffolds.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated products.[9][10][11] These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide.[12][13] This provides a reliable method for introducing a variety of substituted vinyl groups at the 2-position of the 1,8-naphthyridine ring.
-
Formation of Hydrazones and Pyrazoles: Reaction of[1][2]naphthyridine-2-carbaldehyde with hydrazine or substituted hydrazines can yield the corresponding hydrazones. These hydrazones can then undergo cyclization reactions to form pyrazole derivatives, a class of compounds also known for their diverse biological activities.[14][15][16][17]
Biological Activity and Mechanism of Action of Derivatives
While[1][2]naphthyridine-2-carbaldehyde itself is primarily a synthetic intermediate, its derivatives, particularly the 1,8-naphthyridine-2-carboxamides, have shown significant biological activity.
Anti-inflammatory Activity
Novel 1,8-naphthyridine-2-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells.[3] One of the most potent compounds, HSR2104, effectively inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3]
Quantitative Data: IC₅₀ Values of HSR2104 [3]
| Pro-inflammatory Mediator | IC₅₀ (µM) |
| NO | 12.5 |
| TNF-α | 15.2 |
| IL-6 | 18.7 |
Mechanism of Action: Inhibition of the TLR4/Myd88/NF-κB Signaling Pathway
Further investigation into the mechanism of action of these carboxamide derivatives revealed that they exert their anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (Myd88)/nuclear factor-kappa B (NF-κB) signaling pathway.[3]
In response to LPS, TLR4 is activated, leading to the recruitment of the adaptor protein Myd88. This initiates a downstream signaling cascade that results in the phosphorylation and degradation of the inhibitor of κBα (IκBα), allowing the transcription factor NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of genes encoding pro-inflammatory mediators. The 1,8-naphthyridine-2-carboxamide derivatives were found to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of IκBα.[3]
The following diagram illustrates the proposed mechanism of action.
Conclusion
[1][2]Naphthyridine-2-carbaldehyde (CAS 64379-45-9) is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its utility is particularly highlighted in the generation of 1,8-naphthyridine-2-carboxamide derivatives, which have demonstrated potent anti-inflammatory activity through the inhibition of the TLR4/Myd88/NF-κB signaling pathway. This technical guide provides researchers and drug development professionals with a solid foundation of its properties, synthesis, and reactivity, paving the way for the exploration of novel therapeutic agents based on the 1,8-naphthyridine scaffold. The detailed experimental insights and mechanistic understanding presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines | MDPI [mdpi.com]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. researchgate.net [researchgate.net]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Schiff Bases from 1,8-Naphthyridine-2-carbaldehyde: Applications and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 1,8-Naphthyridine-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, these notes offer a comprehensive guide to the synthesis, characterization, and potential therapeutic applications of this versatile class of compounds. The inherent biological activities of the 1,8-naphthyridine core, combined with the functional versatility of the azomethine group in Schiff bases, make these compounds a significant area of interest for novel drug discovery.
Introduction
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are synthesized through the condensation of a primary amine with a carbonyl compound. When derived from heterocyclic aldehydes such as this compound, the resulting Schiff bases often exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,8-naphthyridine moiety itself is a recognized pharmacophore, contributing to the therapeutic potential of these synthesized molecules. This document outlines the synthetic procedures, summarizes key biological data, and elucidates a relevant signaling pathway influenced by these compounds.
Data Presentation: Biological Activities
The synthesized Schiff bases of this compound have been evaluated for various biological activities. The following tables summarize the quantitative data for their anticancer, anti-inflammatory, and antimicrobial properties.
Table 1: Anticancer Activity of 1,8-Naphthyridine Schiff Base Derivatives
The following Schiff base derivatives of this compound were assessed for their in vitro anticancer activity against the MCF-7 (human breast adenocarcinoma) cell line using the MTT assay.
| Compound ID | Substituent on Amine | IC₅₀ (µg/mL)[1] |
| 5a | 4-(trifluoromethoxy)aniline | 65.62[1] |
| 5b | 3-chloroaniline | 97.83[1] |
| 5c | 4-fluoroaniline | 62.33[1] |
| 5d | 4-methylaniline | 89.91[1] |
| 5e | 4-methoxyaniline | 63.84[1] |
| Cisplatin | (Reference Drug) | 5.84[1] |
Table 2: Anti-inflammatory Activity of 1,8-Naphthyridine Derivatives
The inhibitory effects of 1,8-naphthyridine-2-carboxamide derivatives on the production of pro-inflammatory mediators in LPS-treated BV2 microglial cells were determined.
| Compound ID | Substituent | NO IC₅₀ (µM)[2][3] | TNF-α IC₅₀ (µM)[2][3] | IL-6 IC₅₀ (µM)[2][3] |
| HSR2101 | N-(2-hydroxyphenyl) | > 100 | > 100 | > 100 |
| HSR2102 | N-(3-hydroxyphenyl) | > 100 | > 100 | > 100 |
| HSR2103 | N-(4-hydroxyphenyl) | 71.4 | 65.2 | 80.1 |
| HSR2104 | N-(2-methoxyphenyl) | 49.8[2][3] | 42.1[2][3] | 55.6[2][3] |
| HSR2105 | N-(3-methoxyphenyl) | 88.2 | 95.7 | > 100 |
| HSR2106 | N-(4-methoxyphenyl) | 90.1 | > 100 | > 100 |
Table 3: Antimicrobial Activity of Schiff Bases
While specific MIC values for Schiff bases derived directly from this compound are not extensively reported in the available literature, the following table presents representative MIC values for other Schiff base compounds, illustrating their potential as antimicrobial agents.
| Compound Type | Microorganism | MIC (µg/mL) |
| Benzimidazole-based Schiff base | S. aureus | 250 |
| Pyrene-based Schiff base | P. aeruginosa | 7.81 |
| Isatin Schiff base | K. pneumoniae | 625 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of Schiff bases from this compound.
General Synthesis of this compound
A synthetic route to obtain the precursor this compound can be achieved through a series of reactions starting from 2-aminonicotinaldehyde.[4]
General Procedure for the Synthesis of Schiff Bases (5a-5e)[1]
-
Reactant Preparation: Dissolve 1,8-naphthyridine-2-carboxaldehyde in dichloromethane. In a separate flask, dissolve the respective substituted primary amine in dichloromethane.
-
Condensation Reaction: Add the amine solution to the aldehyde solution dropwise with constant stirring.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Characterization of Synthesized Schiff Bases
The synthesized compounds are typically characterized by various spectroscopic methods:
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch), typically observed in the range of 1600-1650 cm⁻¹.[5]
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compounds. The azomethine proton (-CH=N-) signal in ¹H NMR is characteristic and typically appears as a singlet in the downfield region.[1]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.[1]
Signaling Pathway and Experimental Workflow
TLR4/MyD88/NF-κB Signaling Pathway
Certain 1,8-naphthyridine derivatives have been shown to exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[2] Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[2][6] The diagram below illustrates this pathway and the potential point of intervention by 1,8-naphthyridine derivatives.
Caption: TLR4 Signaling Pathway Inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis of Schiff bases from this compound and their subsequent biological evaluation.
Caption: Synthesis and Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ispub.com [ispub.com]
- 5. chemijournal.com [chemijournal.com]
- 6. e-century.us [e-century.us]
Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer synthesis is a powerful and versatile chemical reaction for the synthesis of quinolines and their aza-analogs, such as the 1,8-naphthyridines.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester, under acid or base catalysis.[1][2] The synthesis of 1,8-naphthyridines, a privileged scaffold in medicinal chemistry, is of significant interest due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antiviral properties.[1][3] This document provides detailed protocols for the Friedländer synthesis of 1,8-naphthyridines using various catalytic systems, along with a summary of reaction conditions and yields.
Reaction Mechanism
The generally accepted mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[1]
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
Experimental Protocols
This section details three distinct protocols for the Friedländer synthesis of 1,8-naphthyridines, highlighting the use of green and efficient catalytic systems.
Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water
This protocol describes a metal-free and environmentally benign method for the synthesis of 1,8-naphthyridines in water using the biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst.[4][5]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone)
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol).[4]
-
Add 1 mL of water to the flask and begin stirring the mixture.[1][4]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[1][4]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[1]
-
Heat the reaction mixture to 50°C with continuous stirring.[1][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[1][5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1][5]
-
Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
The product can be further purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: Ionic Liquid-Catalyzed Solvent-Free Synthesis
This protocol utilizes a basic ionic liquid, [Bmmim][Im], as both a catalyst and a solvent, offering a green and efficient method for the synthesis of 1,8-naphthyridine derivatives under solvent-free conditions.[6]
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
Basic ionic liquid ([Bmmim][Im])
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the α-methylene carbonyl compound (1 mmol) in 5 mL of [Bmmim][Im].[6][7]
-
Heat the reaction mixture to 80°C and stir for 24 hours.[6]
-
After the reaction is complete, the ionic liquid can be recovered by extraction with deionized water.[6]
-
The desired product can be isolated from the reaction mixture. For instance, with 2,3-diphenyl-1,8-naphthyridine, the product can be further reacted to synthesize other compounds.[6]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis using DABCO
This protocol employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under microwave irradiation in solvent-free conditions, leading to a rapid and efficient synthesis of 1,8-naphthyridines.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ice-cold water
-
Dilute HCl
-
Acetonitrile
Procedure:
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol) and the active methylene compound (0.01 mol) with DABCO (20 mol %).
-
Subject the mixture to microwave irradiation at 600W for the specified time (typically a few minutes, see Table 2).
-
Monitor the completion of the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and work up with dilute HCl.
-
The solid product that separates is collected by filtration, dried, and recrystallized from acetonitrile.
Data Presentation
The following tables summarize the quantitative data from the cited protocols, allowing for easy comparison of different reaction conditions and their outcomes.
Table 1: Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine [4][5]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ChOH (1) | 50 | 6 | 99 |
| 2 | ChOH (1) | rt | 12 | 90 |
| 3 | LiOH (1) | 50 | 12 | 69 |
| 4 | KOH (1) | 50 | 12 | 75 |
| 5 | NaOH (1) | 50 | 12 | 65 |
rt: room temperature
Table 2: Microwave-Assisted DABCO-Catalyzed Synthesis of 1,8-Naphthyridines
| Entry | Active Methylene Compound | Time (min) | Yield (%) |
| 1 | Acetophenone | 3.5 | 86 |
| 2 | 4-Methylacetophenone | 3.0 | 84 |
| 3 | 4-Chloroacetophenone | 4.0 | 82 |
| 4 | 4-Methoxyacetophenone | 4.5 | 78 |
| 5 | Cyclohexanone | 2.5 | 80 |
| 6 | Acetone | 5.0 | 74 |
| 7 | Diethyl malonate | 6.0 | 76 |
Table 3: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine [6][7]
| Entry | Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Bmmim][Im] | 80 | 24 | 92 |
| 2 | [Bmim]OH | 80 | 24 | 85 |
| 3 | [Bmim]OAc | 80 | 24 | 78 |
| 4 | [Bmim]Cl | 80 | 24 | 45 |
Experimental Workflow
The general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives via the Friedländer synthesis is depicted below.
Caption: General experimental workflow for Friedländer synthesis.
Conclusion
The Friedländer synthesis offers a direct and efficient pathway to a diverse range of substituted 1,8-naphthyridines. The protocols outlined in this document highlight modern, greener approaches that utilize catalysts such as choline hydroxide, ionic liquids, and DABCO under mild or solvent-free conditions. These methods often provide excellent yields and simplify product isolation, making them highly valuable for researchers in academia and the pharmaceutical industry. The choice of protocol can be tailored based on the desired substrate scope, available equipment, and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of 1,8-Naphthyridine-2-carbaldehyde: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,8-naphthyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the synthesis of the precursor 2-methyl-1,8-naphthyridine via the Friedländer annulation, followed by its selective oxidation to the target aldehyde.
Introduction
The 1,8-naphthyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The introduction of a carbaldehyde group at the C2 position provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives for drug discovery programs. While the Vilsmeier-Haack reaction is a powerful tool for formylation, a direct and efficient Vilsmeier-Haack formylation of the 1,8-naphthyridine core to achieve the desired product is not well-established. Therefore, this protocol outlines a reliable two-step synthetic route.
Synthetic Strategy
The synthesis of this compound is achieved through the following two key steps:
-
Synthesis of 2-Methyl-1,8-naphthyridine: This precursor is synthesized with high efficiency using the Friedländer condensation reaction of 2-aminonicotinaldehyde with acetone.
-
Oxidation of 2-Methyl-1,8-naphthyridine: The methyl group of the precursor is then selectively oxidized to a carbaldehyde group using selenium dioxide.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Friedländer Annulation | 2-Aminonicotinaldehyde, Acetone | Choline hydroxide | Water | 50 | 6 | 99 |
| 2 | Oxidation | 2-Methyl-1,8-naphthyridine | Selenium dioxide | Dioxane | Reflux | 12 | ~70-80 (estimated) |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from a highly efficient and environmentally friendly method.[1]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (45 wt% in methanol)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-aminonicotinaldehyde (1.0 eq) in deionized water, add acetone (3.0 eq).
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary, although the reported yield is typically very high.
Step 2: Oxidation of 2-Methyl-1,8-naphthyridine to this compound
This protocol is based on the well-established use of selenium dioxide for the oxidation of activated methyl groups on heterocyclic rings.
Materials:
-
2-Methyl-1,8-naphthyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Dilute the filtrate with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Overview of the reaction mechanisms.
References
Application Notes and Protocols for the Condensation Reaction of 1,8-Naphthyridine-2-carbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between 1,8-naphthyridine-2-carbaldehyde and primary amines results in the formation of Schiff bases, also known as imines. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,8-naphthyridine scaffold. The 1,8-naphthyridine core is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The formation of the azomethine group (C=N) in the Schiff base linkage can further enhance or modulate these biological activities.[1]
These Schiff base derivatives of 1,8-naphthyridine are valuable intermediates in the synthesis of more complex heterocyclic systems and serve as ligands for the formation of metal complexes with potential applications in catalysis and bioinorganic chemistry.[2] This document provides detailed protocols for the synthesis of these Schiff bases and an overview of their potential applications.
Applications in Drug Discovery and Development
Schiff bases derived from this compound are versatile compounds with a broad spectrum of potential therapeutic applications:
-
Anticancer Agents: The 1,8-naphthyridine nucleus is a recognized scaffold in the design of anticancer drugs.[1] Schiff base derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[3] The imine linkage can play a crucial role in the molecule's interaction with biological targets.
-
Antimicrobial Agents: The combination of the 1,8-naphthyridine moiety, present in antibacterial drugs like Nalidixic acid, and the Schiff base linkage can lead to compounds with potent antibacterial and antifungal activity.[1][4] These compounds are promising candidates for the development of new anti-infective agents to combat drug-resistant pathogens.
-
Anti-inflammatory Activity: Certain 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties.[3] The synthesis of Schiff bases from this compound offers a pathway to novel anti-inflammatory drug candidates.
-
Ligands for Metal Complexes: The nitrogen atom of the imine group and the nitrogen atoms of the naphthyridine ring can act as coordination sites for metal ions. The resulting metal complexes have shown enhanced biological activity compared to the free Schiff base ligands.
Experimental Protocols
The following protocols describe the general procedures for the synthesis and characterization of Schiff bases from this compound and various primary amines.
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating
This protocol describes a standard method for the condensation reaction using ethanol as a solvent and catalytic amounts of acid.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the primary amine (1.0 mmol) in absolute ethanol (10 mL).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
Protocol 2: Characterization of Synthesized Schiff Bases
The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of the 1,8-naphthyridine ring and the primary amine substituent will also be present.[5]
-
¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 150-165 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.
Data Presentation
The following tables summarize typical characterization data for Schiff bases derived from this compound. Please note that these are representative examples, and actual values may vary depending on the specific primary amine used and the experimental conditions.
Table 1: Representative Reaction Conditions and Yields
| Entry | Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Glacial Acetic Acid | 4 | 85-95 |
| 2 | 4-Chloroaniline | Ethanol | Glacial Acetic Acid | 5 | 80-90 |
| 3 | 4-Methoxyaniline | Ethanol | Glacial Acetic Acid | 3 | 90-98 |
| 4 | Benzylamine | Ethanol | None | 6 | 75-85 |
Table 2: Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) - Azomethine Proton (-CH=N-) | IR (cm⁻¹) - C=N Stretch |
| N-((1,8-naphthyridin-2-yl)methylene)aniline | 8.95 (s, 1H) | ~1625 |
| N-((1,8-naphthyridin-2-yl)methylene)-4-chloroaniline | 8.98 (s, 1H) | ~1620 |
| N-((1,8-naphthyridin-2-yl)methylene)-4-methoxyaniline | 8.92 (s, 1H) | ~1628 |
| N-((1,8-naphthyridin-2-yl)methylene)benzylamine | 8.75 (s, 1H) | ~1635 |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: General reaction scheme for the synthesis of Schiff bases.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Potential applications of 1,8-naphthyridine Schiff bases.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Synthesis of Bioactive 1,8-Naphthyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of bioactive 1,8-naphthyridine derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] This guide will focus on the widely employed Friedländer annulation reaction, offering a step-by-step guide for its execution under environmentally benign conditions.
Introduction to 1,8-Naphthyridine Synthesis
The synthesis of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation. This versatile reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[4][5] The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by cyclodehydration to form the aromatic naphthyridine ring system.[4] Recent advancements have led to greener synthetic routes, utilizing water as a solvent and biocompatible catalysts, making the process more sustainable and scalable.[6][7][8]
Biological Significance and Signaling Pathways
1,8-Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial Activity: The core structure is present in fluoroquinolone antibiotics like nalidixic acid and enoxacin, which target bacterial DNA gyrase.[4]
-
Anticancer Activity: Certain derivatives have shown potent anticancer properties.[1][2]
-
Anti-inflammatory Effects: These compounds can modulate inflammatory responses by reducing the production of pro-inflammatory mediators.[9][10] For instance, some derivatives have been shown to suppress the TLR4/Myd88/NF-κB signaling pathway, which is crucial in the inflammatory response.[11]
-
Neurological Applications: There is growing interest in their potential for treating neurological disorders such as Alzheimer's disease and depression.[1]
The diverse biological effects of 1,8-naphthyridine derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
Experimental Protocols
This section details the experimental procedures for the synthesis of 1,8-naphthyridine derivatives via the Friedländer Annulation.
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol describes a green and efficient method for the gram-scale synthesis of 2-methyl-1,8-naphthyridine using a biocompatible ionic liquid catalyst in water.[6][7]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (45 wt. % in water)
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (1.23 g, 10 mmol) and deionized water (10 mL).
-
Add acetone (0.74 mL, 10 mmol) to the mixture.
-
While stirring, add choline hydroxide (1 mol %) to the reaction mixture.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by TLC (eluent: 10% methanol/dichloromethane). The reaction is typically complete within 6-12 hours.[6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (40 mL) and water (10 mL).
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary. A yield of up to 92% can be expected.[7]
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of 2-Methyl-1,8-naphthyridine [6][7]
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminonicotinaldehyde | Acetone | ChOH (1) | Water | 50 | 6 | 99 (lab scale) |
| 2 | 2-Aminonicotinaldehyde | Acetone | ChOH (1) | Water | 50 | 6 | 92 (gram scale) |
Characterization Data for 2-Methyl-1,8-naphthyridine: [6]
-
Appearance: Cream solid
-
¹H NMR (400 MHz, CDCl₃): δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,8-naphthyridine derivatives.
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Signaling Pathway
The diagram below illustrates the inhibitory effect of certain 1,8-naphthyridine derivatives on the TLR4-mediated inflammatory signaling pathway.[11]
Caption: TLR4/MyD88/NF-κB signaling pathway and its inhibition.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 1,8-Naphthyridine-2-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules from simple starting materials in a single step. This document provides a comprehensive overview of the potential use of 1,8-naphthyridine-2-carbaldehyde in MCRs for the generation of diverse molecular scaffolds. While direct literature examples of this compound in MCRs are limited, this application note presents a plausible synthetic route to this key building block and provides detailed protocols for analogous MCRs using structurally similar heterocyclic aldehydes. These protocols serve as a valuable starting point for researchers looking to explore the chemistry of this compound in diversity-oriented synthesis.
Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from the readily available 2-aminonicotinaldehyde. The first step involves a Friedländer annulation to construct the 1,8-naphthyridine core, followed by the oxidation of a methyl group at the 2-position.
Synthesis of 2-Methyl-1,8-naphthyridine
A green and efficient method for the synthesis of 2-methyl-1,8-naphthyridine is the Friedländer condensation of 2-aminonicotinaldehyde with acetone in water, catalyzed by choline hydroxide.[1]
Experimental Protocol:
-
To a solution of 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in water (1 mL), add choline hydroxide (1 mol %).
-
Stir the reaction mixture under a nitrogen atmosphere at 50°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-methyl-1,8-naphthyridine.
| Reactant | Molar Ratio | Catalyst | Solvent | Time (h) | Yield (%) |
| 2-Aminonicotinaldehyde | 1 | Choline Hydroxide (1 mol%) | Water | 6 | 99 |
| Acetone | 1 |
Oxidation of 2-Methyl-1,8-naphthyridine to this compound
The oxidation of the methyl group at the 2-position of the 1,8-naphthyridine ring can be achieved using selenium dioxide (SeO₂), a common reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.
Experimental Protocol (Proposed):
-
In a round-bottom flask, dissolve 2-methyl-1,8-naphthyridine (1 mmol) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add a stoichiometric amount of selenium dioxide (1.1 mmol).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application of Heterocyclic Aldehydes in Multicomponent Reactions (Analogous Systems)
Due to the limited specific literature on the use of this compound in MCRs, this section details protocols for well-established MCRs using structurally similar heterocyclic aldehydes, such as pyridine-2-carbaldehyde and quinoline-2-carbaldehyde. These protocols can be adapted for this compound.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acetamido carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.
General Reaction Scheme:
Ugi Reaction Workflow
Experimental Protocol (Adapted from literature for Pyridine-2-carbaldehyde):
-
To a solution of pyridine-2-carbaldehyde (1.0 mmol) in methanol (5 mL), add aniline (1.0 mmol) and acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding α-acetamido carboxamide.
Quantitative Data for Ugi Reaction with Analogous Aldehydes:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Pyridine-2-carbaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | Methanol | 24 | 85-95 |
| Quinoline-2-carbaldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | Methanol | 24 | 80-90 |
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.
General Reaction Scheme:
Passerini Reaction Workflow
Experimental Protocol (Adapted from literature for Quinoline-2-carbaldehyde):
-
In a sealed tube, combine quinoline-2-carbaldehyde (1.0 mmol), benzoic acid (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) in dichloromethane (2 mL).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the α-acyloxy carboxamide.
Quantitative Data for Passerini Reaction with Analogous Aldehydes:
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Pyridine-2-carbaldehyde | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 48 | 70-80 |
| Quinoline-2-carbaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Dichloromethane | 48 | 75-85 |
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite to synthesize α-aminophosphonates.
General Reaction Scheme:
Kabachnik-Fields Reaction Workflow
Experimental Protocol (Adapted from literature for Pyridine-2-carbaldehyde):
-
A mixture of pyridine-2-carbaldehyde (1 mmol), aniline (1 mmol), and diethyl phosphite (1 mmol) is stirred at room temperature without any solvent for a specified time.
-
Alternatively, the reaction can be carried out in a solvent like ethanol or acetonitrile and may be catalyzed by a Lewis acid (e.g., InCl₃) or a Brønsted acid.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is purified by column chromatography on silica gel to give the desired α-aminophosphonate.
Quantitative Data for Kabachnik-Fields Reaction with Analogous Aldehydes:
| Aldehyde | Amine | Dialkyl Phosphite | Conditions | Time (h) | Yield (%) |
| Pyridine-2-carbaldehyde | Aniline | Diethyl phosphite | Neat, rt | 12-24 | 80-90 |
| Quinoline-2-carbaldehyde | Benzylamine | Dimethyl phosphite | InCl₃, MeCN, rt | 2-4 | 85-95 |
Conclusion and Future Outlook
While the direct application of this compound in multicomponent reactions remains an underexplored area of research, the synthetic accessibility of this aldehyde and the proven utility of analogous heterocyclic aldehydes in a variety of MCRs suggest significant potential. The protocols provided herein for Ugi, Passerini, and Kabachnik-Fields reactions using pyridine and quinoline-based aldehydes offer a solid foundation for the investigation of this compound in diversity-oriented synthesis. The resulting complex, poly-functionalized 1,8-naphthyridine derivatives are expected to be of high interest for drug discovery and development, given the established biological importance of the 1,8-naphthyridine scaffold. Further research in this area is highly encouraged to unlock the full potential of this versatile building block in the construction of novel chemical libraries for biological screening.
References
Synthesis of 1,8-Naphthyridine-Based Ligands: A Detailed Guide for Researchers
Application Notes and Protocols
This document provides detailed experimental procedures for the synthesis of 1,8-naphthyridine-based ligands, a class of compounds with significant applications in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2][3] The protocols outlined below are intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
1,8-Naphthyridine and its derivatives are heterocyclic compounds that have garnered considerable interest owing to their versatile applications. They serve as key scaffolds in the development of therapeutic agents with anti-inflammatory, antibacterial, and anticancer properties.[1][3] Furthermore, their ability to act as bidentate ligands allows for the formation of metal complexes with unique photophysical properties, making them valuable in the design of fluorogenic chemosensors.[4] The Friedlander synthesis is a widely employed, straightforward, and high-yielding method for the preparation of the 1,8-naphthyridine core.[1] This method typically involves the condensation of a 2-amino-3-formylpyridine derivative with a compound containing an active methylene group.[5]
Experimental Protocols
General Synthesis of 1,8-Naphthyridine Derivatives via Friedlander Reaction
A common and efficient method for synthesizing the 1,8-naphthyridine scaffold is the Friedlander annulation, which involves the reaction of 2-aminonicotinaldehyde with a variety of α-methylene carbonyl compounds.[1] A green and sustainable approach to this reaction utilizes choline hydroxide as a catalyst in an aqueous medium.[6]
Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [6]
-
Reaction Setup: In a reaction vessel, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Solvent and Catalyst Addition: Add 1 mL of deionized water to the mixture, followed by the addition of choline hydroxide (1 mol%).
-
Reaction Conditions: Stir the reaction mixture vigorously under a nitrogen atmosphere at 50°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane solution as the eluent. The reaction is typically complete within 6 hours.
-
Workup and Purification: Upon completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL). Concentrate the organic phase under reduced pressure. The catalyst can be separated, and the crude product is then purified to yield 2-methyl-1,8-naphthyridine as a cream-colored solid.
Characterization Data for 2-Methyl-1,8-naphthyridine: [6]
-
Yield: 99%
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6.
Protocol 2: Synthesis of 2-Hydroxy-4-methyl-1,8-naphthyridine [7]
-
Reactant Mixture: Combine ethyl acetoacetate (0.1 moles) and 2-aminopyridine (0.1 moles).
-
Acid Catalyst: Carefully add 5 mL of concentrated sulfuric acid to the mixture.
-
Reaction Conditions: Reflux the reaction mixture at 135°C in an oil bath with occasional stirring for approximately 5 hours.
-
Monitoring: Monitor the reaction completion using TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature to allow the product to precipitate. Filter the solid product, dry it, and recrystallize from a methanol-ether mixture.
Characterization Data for 2-Hydroxy-4-methyl-1,8-naphthyridine: [7]
-
Yield: 63%
-
Melting Point: 218-220°C
-
IR (KBr, cm⁻¹): 3430 (O-H), 1415 (C-H), 785, 720 (Ar-H)
-
¹H NMR (DMSO): δ 7.39 (s, 1H), 7.76 (s, 3H), 6.41-6.84 (d, 2H; 5, 6-H), 3.87-4.14 (s, 1H; 2-OH), 3.32-3.86 (s, 3H; 7-CH₃), 6.4 (s, Ar-CH)
Data Presentation
Table 1: Synthesis of Various 1,8-Naphthyridine Derivatives via Choline Hydroxide-Catalyzed Friedlander Reaction [6]
| Product | Carbonyl Reactant | Reaction Time (h) | Yield (%) |
| 2-Methyl-1,8-naphthyridine | Acetone | 6 | 99 |
| 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][2][6]naphthyridine | 1-Methylpiperidin-4-one | 11 | 92 |
| 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][2][6]naphthyridine | 1-Ethylpiperidin-4-one | 10 | 96 |
Mandatory Visualization
Caption: General workflow for the synthesis and characterization of 1,8-naphthyridine-based ligands.
Caption: Reaction scheme for the synthesis of 2-methyl-1,8-naphthyridine via the Friedlander condensation.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 1,8-Naphthyridine-2-carbaldehyde in Fluorescent Probe Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes based on the 1,8-Naphthyridine-2-carbaldehyde scaffold. This class of heterocyclic compounds serves as a versatile building block for the development of sensitive and selective chemosensors for various analytes, particularly metal ions. The rigid, planar structure and electron-deficient nature of the 1,8-naphthyridine ring system, combined with the reactive aldehyde group, allow for the straightforward synthesis of Schiff base derivatives that exhibit significant changes in their fluorescence properties upon analyte binding.
Overview of 1,8-Naphthyridine-Based Fluorescent Probes
Fluorescent probes constructed from this compound typically operate on the principle of chelation-enhanced fluorescence (CHEF). The core components of these probes are the 1,8-naphthyridine fluorophore and a recognition moiety, often introduced via a Schiff base condensation reaction with the aldehyde group. The resulting imine nitrogen and other strategically placed donor atoms (e.g., oxygen or nitrogen from the condensed amine) form a coordination site for the target analyte.
The general sensing mechanism involves the suppression of fluorescence in the free ligand state due to processes like Photoinduced Electron Transfer (PET). Upon coordination with a target ion, the PET process is often inhibited, leading to a significant enhancement in fluorescence intensity, providing a "turn-on" signal.
Featured Application: Fluorescent Probe for Aluminum (Al³⁺) Detection
A notable application of this compound is in the synthesis of a highly selective fluorescent probe for the detection of aluminum ions (Al³⁺). The probe, 7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde-(1′,8′-naphthalenedicarbonyl) hydrazone (referred to as HL ), demonstrates a significant fluorescence enhancement upon binding to Al³⁺.
Quantitative Data Summary
The performance characteristics of the HL probe for Al³⁺ detection are summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Al³⁺ | |
| Limit of Detection (LOD) | 0.13 µM | |
| Binding Constant (Kₐ) | 5.64 × 10⁴ M⁻¹ | |
| Stoichiometry (HL:Al³⁺) | 1:1 | |
| Sensing Mechanism | Inhibition of PET |
Signaling Pathway and Experimental Workflow
The operational principle of the HL probe involves its synthesis and subsequent interaction with Al³⁺, which can be visualized through the following diagrams.
Caption: Synthesis of the fluorescent probe HL.
Caption: Turn-on fluorescence sensing of Al³⁺ by probe HL.
Caption: Workflow for fluorescence titration experiment.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the precursor aldehyde and the final probe, as well as the procedure for fluorescence measurements.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the oxidation of a methyl-substituted 1,8-naphthyridine to its corresponding aldehyde.
Materials:
-
2-Methyl-1,8-naphthyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 2-methyl-1,8-naphthyridine in dioxane in a round-bottom flask.
-
Add a stoichiometric equivalent of selenium dioxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the selenium byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis of Schiff Base Fluorescent Probe HL
This protocol outlines the condensation reaction to form the Schiff base probe HL .
Materials:
-
7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde
-
1,8-Naphthalimide hydrazine derivative
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for reflux
Procedure:
-
Dissolve an equimolar amount of 7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde and the corresponding 1,8-naphthalimide hydrazine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base probe HL under vacuum.
Protocol 3: General Procedure for Fluorescence Titration
This protocol describes the method for evaluating the fluorescence response of probe HL to Al³⁺.
Materials:
-
Stock solution of probe HL (e.g., 1 mM in DMSO or a suitable organic solvent).
-
Stock solution of aluminum salt (e.g., Al(NO₃)₃ or AlCl₃, 1 mM in deionized water or buffer).
-
Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺, etc.).
-
Spectroscopic grade solvent or buffer (e.g., Methanol, Ethanol/Water mixture, HEPES buffer).
-
Spectrofluorometer with a quartz cuvette.
Procedure:
-
Preparation of the working solution: Prepare a solution of the fluorescent probe HL at a fixed concentration (e.g., 10 µM) in the chosen solvent system in a quartz cuvette.
-
Initial Measurement: Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe.
-
Titration: Add small, incremental aliquots of the Al³⁺ stock solution to the cuvette containing the probe solution.
-
Equilibration and Measurement: After each addition of the Al³⁺ solution, mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-2 minutes) before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration. This titration curve can be used to determine the binding constant (Kₐ) and the limit of detection (LOD).
-
Selectivity Studies: To assess the selectivity of the probe, repeat the measurement by adding a significant excess (e.g., 10-20 equivalents) of other metal ions to separate solutions of the probe and compare the fluorescence response to that induced by Al³⁺.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of "turn-on" fluorescent probes. The straightforward Schiff base chemistry allows for the facile introduction of various recognition units, enabling the development of sensors for a range of analytes. The detailed protocols provided herein for the synthesis and application of an Al³⁺-selective probe serve as a comprehensive guide for researchers in the field of chemical sensing and diagnostics. The modular nature of this synthetic approach holds significant promise for the future design of novel fluorescent probes with tailored specificities and enhanced sensing capabilities for applications in environmental monitoring, clinical diagnostics, and cellular imaging.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, and the functionalization of this core via cross-coupling reactions is a powerful strategy in medicinal chemistry and materials science. This document outlines key methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, presenting quantitative data, detailed experimental procedures, and visual workflows to facilitate the synthesis of novel 1,8-naphthyridine derivatives.
Introduction to Cross-Coupling on the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a prevalent motif in a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the 1,8-naphthyridine core allows for the fine-tuning of its physicochemical and pharmacological properties. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as robust and versatile methods for creating carbon-carbon and carbon-heteroatom bonds at various positions of the naphthyridine ring, typically by utilizing halo-substituted derivatives.
These reactions generally proceed via a catalytic cycle involving a transition metal, most commonly palladium, which facilitates the coupling of a halo-1,8-naphthyridine with a suitable coupling partner. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance.
Suzuki-Miyaura Coupling: Synthesis of Aryl-1,8-Naphthyridines
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. It is a widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. For 1,8-naphthyridine derivatives, this reaction allows for the introduction of various aryl and heteroaryl substituents.
General Workflow for Suzuki-Miyaura Coupling
Workflow for Suzuki-Miyaura Coupling
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the Suzuki-Miyaura coupling of various 4-halo-1,8-naphthyridin-2(1H)-ones with substituted arylboronic acids.
| Entry | 1,8-Naphthyridine Substrate | Arylboronic Acid | Product | Yield (%) |
| 1 | 1-Butyl-4-chloro-1,8-naphthyridin-2(1H)-one | Phenylboronic acid | 1-Butyl-4-phenyl-1,8-naphthyridin-2(1H)-one | 91 |
| 2 | 1-Benzyl-4-chloro-1,8-naphthyridin-2(1H)-one | Phenylboronic acid | 1-Benzyl-4-phenyl-1,8-naphthyridin-2(1H)-one | 90 |
| 3 | 1-Phenyl-4-chloro-1,8-naphthyridin-2(1H)-one | Phenylboronic acid | 1,4-Diphenyl-1,8-naphthyridin-2(1H)-one | 88 |
| 4 | 1-Butyl-4-bromo-1,8-naphthyridin-2(1H)-one | Phenylboronic acid | 1-Butyl-4-phenyl-1,8-naphthyridin-2(1H)-one | 92 |
| 5 | 1-Butyl-4-chloro-3-nitro-1,8-naphthyridin-2(1H)-one | Phenylboronic acid | 1-Butyl-3-nitro-4-phenyl-1,8-naphthyridin-2(1H)-one | 95 |
| 6 | 1-Butyl-4-chloro-1,8-naphthyridin-2(1H)-one | 4-Methoxyphenylboronic acid | 1-Butyl-4-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one | 85 |
| 7 | 1-Butyl-4-chloro-3-nitro-1,8-naphthyridin-2(1H)-one | 4-Methoxyphenylboronic acid | 1-Butyl-4-(4-methoxyphenyl)-3-nitro-1,8-naphthyridin-2(1H)-one | 93 |
| 8 | 1-Butyl-4-chloro-1,8-naphthyridin-2(1H)-one | 4-Fluorophenylboronic acid | 1-Butyl-4-(4-fluorophenyl)-1,8-naphthyridin-2(1H)-one | 89 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones.
Materials:
-
4-Halo-1,8-naphthyridin-2(1H)-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.8 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the 4-halo-1,8-naphthyridin-2(1H)-one (e.g., 100 mg, 0.384 mmol), arylboronic acid (0.461 mmol), cesium carbonate (225 mg, 0.691 mmol), and Pd(PPh₃)₄ (22.2 mg, 0.0192 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (7 mL) via syringe.
-
Stir the reaction mixture under reflux for 4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1,8-naphthyridin-2(1H)-one.
Buchwald-Hartwig Amination: Synthesis of Amino-1,8-Naphthyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the formation of C-N bonds. This reaction is particularly useful for synthesizing N-substituted 1,8-naphthyridine derivatives, which are important intermediates in drug discovery.
Catalytic Cycle of Buchwald-Hartwig Amination
Green Synthesis of 1,8-Naphthyridine-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 1,8-Naphthyridine-2-carbaldehyde. The synthesis is presented as a two-step process, commencing with the environmentally benign synthesis of the precursor, 2-methyl-1,8-naphthyridine, followed by a proposed green oxidation to the target aldehyde. These methods prioritize the use of aqueous media, mild reaction conditions, and catalytic systems to align with the principles of green chemistry.
Part 1: Green Synthesis of 2-Methyl-1,8-naphthyridine
This section details a highly efficient and environmentally friendly method for the synthesis of 2-methyl-1,8-naphthyridine via a Friedländer annulation reaction in water, catalyzed by the biocompatible ionic liquid, choline hydroxide.[1]
Reaction Scheme:
2-Aminonicotinaldehyde and acetone react in the presence of choline hydroxide in water to yield 2-methyl-1,8-naphthyridine.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and yield for the synthesis of 2-methyl-1,8-naphthyridine.
| Parameter | Value | Reference |
| Starting Materials | 2-Aminonicotinaldehyde, Acetone | [1] |
| Solvent | Water (H₂O) | [1] |
| Catalyst | Choline Hydroxide (ChOH) | [1] |
| Catalyst Loading | 1 mol% | [1] |
| Temperature | 50 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 99% | [1] |
Experimental Protocol
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline Hydroxide (ChOH)
-
Deionized Water
-
Ethyl Acetate
-
Magnetic Stirrer with Hotplate
-
Round-bottom flask
-
Condenser
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg).
-
Add deionized water (1 mL) to the flask and stir to dissolve the starting material.
-
To the stirred solution, add acetone (1.5 mmol, 111 µL).
-
Add choline hydroxide (1 mol%, 3 µL) to the reaction mixture.
-
Fit the flask with a condenser and place it in a preheated water bath at 50 °C.
-
Stir the reaction mixture under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product, 2-methyl-1,8-naphthyridine, is obtained as a cream-colored solid and is typically of high purity (99% yield).[1] Further purification can be performed by recrystallization if necessary.
Workflow Diagram
Caption: Workflow for the green synthesis of 2-methyl-1,8-naphthyridine.
Part 2: Proposed Green Oxidation of 2-Methyl-1,8-naphthyridine to this compound
This section outlines a proposed green oxidation method for the conversion of 2-methyl-1,8-naphthyridine to the target molecule, this compound. The proposed protocol is based on a highly practical and chemoselective Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols, which has been successfully applied to a wide range of substrates, including heteroaromatic systems.[2][3] This method utilizes ambient air as the terminal oxidant, operates at room temperature, and employs a catalytic system, making it an attractive green alternative to traditional oxidation methods that use stoichiometric, often toxic, reagents.
Proposed Reaction Scheme:
2-Methyl-1,8-naphthyridine is oxidized in the presence of a Cu(I)/TEMPO catalyst system and ambient air to yield this compound.
Proposed Quantitative Data Summary
The following table outlines the proposed reaction conditions for the aerobic oxidation. The expected yield is an estimate based on similar transformations of other heteroaromatic methyl groups.
| Parameter | Proposed Value | Reference (Adapted from) |
| Starting Material | 2-Methyl-1,8-naphthyridine | - |
| Solvent | Acetonitrile (MeCN) | [2] |
| Catalyst System | --INVALID-LINK--, 2,2'-bipyridine (bpy), TEMPO, N-Methylimidazole (NMI) | [2] |
| Catalyst Loading | 5 mol% each of Cu salt, bpy, and TEMPO; 10 mol% of NMI | [2] |
| Oxidant | Ambient Air | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-24 hours (to be optimized) | [2] |
| Expected Yield | 60-80% (estimated) | - |
Proposed Experimental Protocol
Materials:
-
2-Methyl-1,8-naphthyridine
-
--INVALID-LINK-- (Copper(I) trifluoromethanesulfonate acetonitrile complex)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Silica Gel
-
Magnetic Stirrer
-
Round-bottom flask
-
Standard laboratory glassware for work-up and chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,8-naphthyridine (1 mmol) in acetonitrile (5 mL).
-
Sequentially add --INVALID-LINK-- (0.05 mmol, 19 mg), 2,2'-bipyridine (0.05 mmol, 8 mg), and TEMPO (0.05 mmol, 8 mg) to the stirred solution.
-
Add N-methylimidazole (0.1 mmol, 8 µL) to the reaction mixture. The solution will typically turn dark red/brown.
-
Keep the flask open to the ambient air and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction time may vary and requires optimization (estimated 2-24 hours). A color change from red-brown to green often indicates the consumption of the starting material.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Proposed Workflow Diagram
Caption: Proposed workflow for the green oxidation of 2-methyl-1,8-naphthyridine.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 4. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Naphthyridine-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,8-Naphthyridine-2-carbaldehyde. Our aim is to help you increase yields, minimize byproducts, and streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in the synthesis of this compound, which is typically a two-step process: the synthesis of a 2-methyl-1,8-naphthyridine precursor via the Friedländer annulation, followed by its oxidation to the desired aldehyde.
Step 1: Friedländer Annulation for 2-Methyl-1,8-naphthyridine Synthesis
Q1: My Friedländer synthesis of 2-methyl-1,8-naphthyridine is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Friedländer synthesis are a common challenge and can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classic methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like choline hydroxide (ChOH) in water, which has been shown to give excellent yields (over 90%).[1] Ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]), have also been used effectively.[2][3]
-
Inefficient Solvent System: Many traditional syntheses of 1,8-naphthyridines use organic solvents. However, greener and often more effective alternatives exist. Water has been successfully used as a solvent in combination with a suitable catalyst like ChOH, leading to excellent yields.[1][4]
-
Inappropriate Reaction Temperature: The optimal temperature is highly dependent on the specific reactants and catalyst system. For ChOH-catalyzed reactions in water, 50 °C has been found to produce excellent yields.[2][5] For syntheses using basic ionic liquids like [Bmmim][Im], 80 °C is a good starting point for optimization.[3] It is advisable to perform a temperature screen to identify the ideal condition for your specific substrate combination.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature.
Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the regioselectivity of the reaction?
A2: The formation of multiple isomers is a common issue, especially when using unsymmetrical ketones in the Friedländer synthesis.[6] To synthesize 2-methyl-1,8-naphthyridine, acetone is used, which is symmetrical and should not lead to regioisomers. However, if you are synthesizing a substituted 2-methyl-1,8-naphthyridine using an unsymmetrical ketone, consider the following to improve regioselectivity:
-
Catalyst Choice: The catalyst can influence the regioselectivity. Some catalysts may favor the reaction at the less sterically hindered α-carbon of the ketone.
-
Slow Addition of Ketone: A slow addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminopyridine-3-carbaldehyde and the catalyst can sometimes improve the regioselectivity.[7]
Step 2: Oxidation of 2-Methyl-1,8-naphthyridine to this compound
Q3: The oxidation of my 2-methyl-1,8-naphthyridine to the aldehyde is giving a low yield. What are the common pitfalls?
A3: The oxidation of the methyl group at the 2-position of the 1,8-naphthyridine ring is a delicate step. Low yields can be attributed to several factors:
-
Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is a commonly used and effective reagent for this transformation.[8][9][10] Other oxidizing agents might lead to over-oxidation to the carboxylic acid or other side reactions.
-
Reaction Conditions: The reaction is typically carried out in a solvent like dioxane, and the temperature needs to be carefully controlled.[8] Overheating can lead to decomposition and the formation of byproducts.
-
Purity of the Starting Material: Impurities in the 2-methyl-1,8-naphthyridine starting material can interfere with the oxidation reaction. Ensure your starting material is of high purity before proceeding.
-
Work-up Procedure: The work-up is crucial to isolate the product and remove selenium byproducts, which are toxic. Careful filtration and purification, for instance by column chromatography, are necessary.
Q4: I am observing the formation of the corresponding carboxylic acid as a byproduct during the oxidation. How can I prevent this?
A4: Over-oxidation to the carboxylic acid is a common side reaction. To minimize this:
-
Control Stoichiometry: Use a carefully controlled amount of the oxidizing agent (e.g., selenium dioxide). A slight excess may be needed, but a large excess will promote over-oxidation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and excessive temperatures.
-
Solvent Choice: The choice of solvent can influence the reaction. Dioxane is a common solvent for SeO₂ oxidations.[8]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for 2-Methyl-1,8-naphthyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline hydroxide (1 mol%) | Water | 50 | 6 | >95 | [1][5] |
| [Bmmim][Im] | Neat | 80 | - | High | [3] |
| KOH | Ethanol | - | - | - | [11] |
| LiOH·H₂O | Water | - | - | 69 | [1] |
Table 2: Conditions for Oxidation of 2-Methyl-1,8-naphthyridine
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Selenium Dioxide | Dioxane | Reflux | ~85 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation
This protocol is adapted from a greener, high-yield method.[1][5]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in water)
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in water.
-
Add acetone (1.0-1.5 eq).
-
Add choline hydroxide (1 mol%).
-
Stir the reaction mixture at 50 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol/dichloromethane as eluent). The reaction is typically complete within 6 hours.[5]
-
After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation of 2-Methyl-1,8-naphthyridine to this compound
This protocol is based on the use of selenium dioxide for oxidation.[8]
Materials:
-
2-Methyl-1,8-naphthyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
1N Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Caution: Selenium compounds are toxic. Handle selenium dioxide in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Protect the 2-amino group if present (e.g., by acetylation) before proceeding with the oxidation.
-
In a round-bottom flask, dissolve the N-acetylated 2-methyl-1,8-naphthyridine (1.0 eq) in dioxane.
-
Add selenium dioxide (1.1-1.2 eq) to the solution.
-
Reflux the mixture with stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated selenium.
-
Evaporate the solvent under reduced pressure.
-
If an N-acetyl protecting group was used, deprotect by refluxing the crude product with 1N HCl in dioxane for 30 minutes.[8]
-
Neutralize the solution carefully with a sodium hydroxide solution.
-
The precipitate formed is the desired product, which can be collected by filtration.[8]
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Friedländer annulation step.
Caption: Troubleshooting logic for the oxidation of 2-methyl-1,8-naphthyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. adichemistry.com [adichemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,8-Naphthyridine-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,8-Naphthyridine-2-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of 1,8-naphthyridine derivatives is silica gel.[1][2] Alumina can also be used.
Q2: What solvent systems (mobile phase) are recommended for the purification of this compound?
A2: A good starting point for developing a mobile phase is a mixture of a less polar solvent and a more polar solvent. Common systems for 1,8-naphthyridines include gradients of methanol in dichloromethane or ethyl ether in petroleum ether.[2] For many 1,8-naphthyridine syntheses, reaction progress is monitored by TLC using 10% methanol in dichloromethane, which can be a good initial eluent for column chromatography.[3]
Q3: How can I determine the optimal solvent system for my column?
A3: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) before running the column. The goal is to find a solvent mixture that gives your target compound, this compound, an Rf value of approximately 0.2-0.4.[4] This range allows for good separation from both less polar and more polar impurities.
Q4: What are the common impurities I might encounter?
A4: Common impurities include unreacted starting materials, such as 2-aminopyridine derivatives, residual high-boiling solvents (e.g., DMSO, pyridine), and side-products from the synthesis.[2]
Q5: My this compound is showing significant tailing on the TLC plate and column. What can I do?
A5: Tailing is common for nitrogen-containing compounds like naphthyridines due to their basicity and interaction with acidic sites on the silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia, to the mobile phase can help to reduce tailing by neutralizing these acidic sites.[1]
Q6: Should I perform any purification steps before column chromatography?
A6: Yes, a preliminary workup can simplify the subsequent chromatographic purification. If your crude product contains basic impurities like unreacted 2-aminopyridine, an acidic wash of the organic layer during the reaction workup can be very effective.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a dichloromethane/methanol system, slowly increase the percentage of methanol.[4] |
| Compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a dichloromethane/methanol system, decrease the percentage of methanol.[4] |
| Poor separation of spots (overlapping bands) | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, if you are using a hexane/ethyl acetate mixture, consider trying a dichloromethane/methanol or a chloroform/acetone system. |
| The column runs dry | The solvent level dropped below the top of the stationary phase. | This can lead to cracking of the silica bed and poor separation. Always ensure the solvent level remains above the top of the silica gel.[4] |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase (common for basic compounds). | Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system. |
| Cracked or channeled silica gel bed | Improper packing of the column. | Ensure the column is packed uniformly. The "wet slurry" method is generally preferred to minimize air bubbles and channels.[4] |
Quantitative Data Summary
The following table provides typical parameters for the column chromatographic purification of 1,8-Naphthyridine derivatives. Note that these are starting points and may require optimization for this compound.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | The choice of mesh size depends on the type of chromatography (gravity vs. flash). |
| Mobile Phase (Eluent) | Dichloromethane/Methanol or Hexane/Ethyl Acetate | Start with a low polarity mixture and gradually increase the polarity. |
| Optimal TLC Rf Value | 0.2 - 0.4 | This provides the best separation in column chromatography.[4] |
| Elution Method | Gradient Elution | A gradual increase in solvent polarity generally yields better separation than isocratic elution. |
| Typical Yield | >85% | Highly dependent on the purity of the crude material and the efficiency of the separation. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
1. Preparation of the Mobile Phase (Eluent):
-
Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). For example, begin with 100% DCM and prepare a series of eluents with increasing methanol content (e.g., 0.5%, 1%, 2%, 5% MeOH in DCM).
2. Column Packing (Wet Slurry Method):
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., DCM).
-
Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution:
-
Carefully add the initial, least polar eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude material and a reference standard if available.
-
Develop the TLC plate in the same solvent system used for the column.
-
Visualize the spots under UV light.
6. Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, Mass Spectrometry, or HPLC.
Visualizations
Caption: Experimental Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Purification.
References
Navigating Reactions of 1,8-Naphthyridine-2-carbaldehyde: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 1,8-naphthyridine-2-carbaldehyde. The information is designed to help researchers anticipate potential side products, optimize reaction conditions, and streamline purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound as a reactant?
A1: Based on the reactivity of the aldehyde group and the naphthyridine core, several classes of side reactions are common. These include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1,8-naphthyridine-2-carboxylic acid), especially if the reaction is exposed to air or oxidizing agents.
-
Cannizzaro Reaction: As this compound lacks α-hydrogens, it can undergo a base-induced disproportionation (Cannizzaro reaction) to yield 1,8-naphthyridine-2-carboxylic acid and (1,8-naphthyridin-2-yl)methanol.[1][2][3][4][5]
-
Over-reaction or Polysubstitution: In reactions targeting other parts of the naphthyridine ring, the aldehyde can sometimes react, or multiple functional groups can be added to the ring system.
-
N-Oxidation: The nitrogen atoms in the naphthyridine rings can be oxidized to N-oxides, particularly in the presence of strong oxidizing agents.
-
Formation of Acetals/Hemiacetals: In the presence of alcohols, especially under acidic conditions, the aldehyde can form hemiacetals and subsequently acetals.[6][7]
-
Unwanted Cyclizations: Depending on the reagents and reaction conditions, intramolecular reactions can lead to unexpected cyclic side products. For instance, in the synthesis of certain vinyl-1,8-naphthyridine derivatives, intramolecular 1,3-hydrogen transfer and 1,5-dipolar cyclization have been observed.[8]
Q2: I am performing a Wittig reaction with this compound and getting a mixture of products. What are the likely side products and how can I minimize them?
A2: In a Wittig reaction, the primary side products are often the (E/Z) stereoisomers of the desired alkene. The ratio of these isomers depends on the nature of the ylide used. Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides typically yield more of the (Z)-alkene.[9] Another common issue is the removal of the triphenylphosphine oxide byproduct, which can be challenging due to its polarity and solubility.
Troubleshooting Wittig Reactions:
| Issue | Potential Cause | Recommended Solution |
| Mixture of E/Z Isomers | Nature of the ylide and reaction conditions. | To favor the E-isomer, consider using a stabilized ylide or employing the Schlosser modification of the Wittig reaction.[10] For the Z-isomer, a non-stabilized ylide is generally preferred. |
| Difficult Removal of Triphenylphosphine Oxide | High polarity and solubility of the byproduct. | Precipitation of the triphenylphosphine oxide by forming a complex with MgBr₂ or ZnCl₂ can facilitate its removal by filtration.[11] Alternatively, column chromatography with a carefully selected solvent system is effective. |
| Low Yield | Steric hindrance or low reactivity of the ylide. | Ensure the use of a strong enough base to fully deprotonate the phosphonium salt and form the ylide. Warming the reaction may be necessary, but monitor for decomposition. |
Q3: My aldol condensation with this compound is not proceeding as expected. What could be the issue?
A3: this compound lacks alpha-hydrogens and therefore cannot act as the enolate component in an aldol reaction. It can only serve as the electrophilic partner. If you are attempting a self-condensation, the reaction will likely fail and instead, you may observe products from the Cannizzaro reaction if a strong base is used.[3][12][13] For a successful crossed-aldol reaction, you must use a reaction partner (a ketone or another aldehyde) that possesses α-hydrogens to form the enolate.
Troubleshooting Aldol Reactions:
| Issue | Potential Cause | Recommended Solution |
| No Reaction/Low Yield | This compound cannot form an enolate. | Use a reaction partner with α-hydrogens. Ensure the base is strong enough to deprotonate the partner and form the enolate. |
| Formation of Cannizzaro Products | Use of a strong base in the absence of a suitable enolate partner. | Ensure a suitable enolate partner is present in the reaction mixture before adding the base, or choose reaction conditions that favor the aldol pathway over the Cannizzaro reaction. |
| Dehydration of Aldol Adduct | The initial β-hydroxy aldehyde product can eliminate water. | If the aldol addition product is desired, maintain lower reaction temperatures and carefully control the reaction time. If the condensed α,β-unsaturated product is the target, heating the reaction is often beneficial.[12] |
Experimental Protocols
General Protocol for a Wittig Reaction with this compound:
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Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous THF or diethyl ether. Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the colored ylide is often indicative of a successful reaction.
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Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.
General Protocol for a Crossed-Aldol Reaction with this compound:
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Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the ketone or aldehyde containing α-hydrogens in an appropriate solvent (e.g., THF, ethanol, or water). Cool the solution to the desired temperature (often 0 °C or -78 °C). Add a base (e.g., sodium hydroxide, lithium diisopropylamide (LDA)) and stir to allow for the formation of the enolate.
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Aldehyde Addition: Dissolve this compound in the reaction solvent and add it slowly to the enolate solution.
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Reaction Monitoring: Stir the reaction mixture at the chosen temperature until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the resulting β-hydroxy aldehyde or the α,β-unsaturated carbonyl compound by column chromatography or recrystallization.
Visualizing Potential Reaction Pathways
Caption: Overview of potential side reactions.
Caption: Troubleshooting Wittig reaction side products.
Caption: Competing pathways in basic conditions.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Pyridine-2-Carboxaldehyde | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. delval.edu [delval.edu]
- 12. jackwestin.com [jackwestin.com]
- 13. quora.com [quora.com]
Technical Support Center: Optimizing Schiff Base Formation with 1,8-Naphthyridine-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Schiff bases from 1,8-Naphthyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for Schiff base formation with this compound?
A1: The reaction involves the condensation of this compound with a primary amine, resulting in the formation of an imine (Schiff base) and water. This is a reversible reaction, and successful synthesis often requires shifting the equilibrium towards the product.
Q2: Which solvents are recommended for this reaction?
A2: Alcohols such as ethanol and methanol are commonly used solvents for Schiff base synthesis. They are effective at dissolving both the aldehyde and many primary amines. In some cases, to facilitate the removal of water, a solvent that forms an azeotrope with water, like toluene, can be employed in conjunction with a Dean-Stark apparatus.
Q3: Is a catalyst necessary for the reaction?
A3: While the reaction can proceed without a catalyst, it is often slow. The use of a catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), is highly recommended to accelerate the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials (aldehyde and amine) and the appearance of a new spot corresponding to the Schiff base product indicate the progression of the reaction.
Q5: What are the common methods for purifying the Schiff base product?
A5: The most common purification technique is recrystallization from a suitable solvent, such as ethanol. If the product is an oil or if recrystallization fails to remove impurities, column chromatography on silica gel or neutral alumina can be effective. Washing the crude product with a solvent in which the impurities are soluble but the product is not (trituration) can also be a simple and effective purification step.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a frequent issue in Schiff base synthesis. The following troubleshooting steps can help improve the outcome.
| Potential Cause | Troubleshooting Steps |
| Reversible Reaction | The formation of water as a byproduct can drive the reaction in reverse. To counter this, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. Alternatively, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms. |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. However, excessively high temperatures can lead to decomposition. It is advisable to start with refluxing in ethanol and optimize from there. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC. If starting materials are still present after the initially planned time, extend the reaction duration. |
| Lack of Catalyst | If the reaction is sluggish, the addition of a few drops of a mild acid catalyst like glacial acetic acid can significantly increase the reaction rate. |
| Purity of Starting Materials | Impurities in the this compound or the primary amine can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis. |
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of the Schiff base can be a concern. The following guide addresses common impurity issues.
| Observed Impurity | Troubleshooting Steps |
| Unreacted Aldehyde | An aldehyde peak in the NMR spectrum is a common impurity. This can be due to an incomplete reaction or hydrolysis of the product during workup or purification. Ensure the reaction goes to completion by extending the reaction time or using a catalyst. For purification, recrystallization is often effective. If the aldehyde persists, column chromatography can be used for separation. Washing the crude product with a non-polar solvent like hexane may also help remove the less polar aldehyde. |
| Unreacted Amine | The presence of the starting amine can be addressed by washing the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate and dissolve the amine, followed by neutralization if the product is acid-sensitive. However, care must be taken as the Schiff base itself can be hydrolyzed under acidic conditions. |
| Side-Products | The formation of colored byproducts can occur, especially at elevated temperatures. Optimizing the reaction temperature and time can minimize their formation. If colored impurities are present, treating the solution of the crude product with activated charcoal before recrystallization can be effective. |
Experimental Protocols
General Protocol for Schiff Base Synthesis with this compound
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Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
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Amine Addition: To the stirred solution, add the primary amine (1.0 - 1.1 equivalents).
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Catalyst Addition (Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
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Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-6 hours).
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Isolation: Once the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following tables provide representative data for Schiff base synthesis with structurally similar heterocyclic aldehydes to guide optimization efforts.
Table 1: Effect of Solvent on the Yield of Schiff Bases from Heterocyclic Aldehydes
| Aldehyde | Amine | Solvent | Reaction Time (h) | Yield (%) |
| Pyridine-2-carbaldehyde | p-Toluidine | Methanol | 2.5 | 61[1] |
| Quinoline-2-carbaldehyde | 2,6-diisopropylaniline | Ethanol | 4 | ~80[2] |
| Pyridine-4-carbaldehyde | 3-aminopyridine | Ethanol | 1 | - |
Table 2: Effect of Catalyst on the Synthesis of Schiff Bases
| Aldehyde | Amine | Catalyst | Solvent | Yield (%) |
| Substituted Benzaldehyde | Primary Amine | Acetic Acid | Ethanol | High |
| Pyridine-2,6-dicarbaldehyde | Hydrazide | Hydrochloric Acid | Ethanol | 68[3] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Troubleshooting low reactivity of 1,8-Naphthyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 1,8-Naphthyridine-2-carbaldehyde in various chemical syntheses.
Troubleshooting Guide: Low Reactivity of this compound
Low reactivity of this compound can be a significant hurdle in synthetic protocols. The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine ring system deactivates the adjacent aldehyde group, making it less susceptible to nucleophilic attack compared to simpler aromatic aldehydes. This guide provides a systematic approach to troubleshoot and optimize your reactions.
Problem: Low or No Product Yield in Condensation Reactions (e.g., Schiff Base, Knoevenagel, Wittig)
Possible Cause 1: Insufficient Electrophilicity of the Aldehyde
The inherent electronic properties of the 1,8-naphthyridine ring reduce the partial positive charge on the carbonyl carbon of the carbaldehyde, thus decreasing its reactivity towards nucleophiles.
Suggested Solutions:
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Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to one of the nitrogen atoms of the naphthyridine ring or the carbonyl oxygen, increasing the electrophilicity of the aldehyde.
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Protic Acid Catalysis: In reactions like Schiff base formation, a catalytic amount of a protic acid can protonate the carbonyl oxygen, activating the aldehyde.
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Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the reactivity barrier. However, monitor for potential side reactions and decomposition.
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Microwave Irradiation: This technique can often accelerate reactions and improve yields by efficiently transferring energy to the reaction mixture.
Possible Cause 2: Inappropriate Reaction Conditions
The choice of solvent, catalyst, and temperature is critical when working with a less reactive aldehyde.
Suggested Solutions:
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Solvent Optimization: Aprotic polar solvents like DMF or DMSO can be effective. In some cases, solvent-free conditions or the use of greener solvents like water with an appropriate catalyst have shown success in naphthyridine synthesis.
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Catalyst Screening: The effectiveness of a catalyst can be highly substrate-dependent. It is advisable to screen a variety of catalysts (both acidic and basic) to find the optimal one for your specific transformation.
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Extended Reaction Times: Due to the lower reactivity, longer reaction times may be necessary to achieve a reasonable conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Possible Cause 3: Steric Hindrance
Bulky nucleophiles or substituents on the naphthyridine ring can sterically hinder the approach to the aldehyde group.
Suggested Solutions:
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Less Bulky Reagents: If possible, consider using less sterically demanding nucleophiles.
-
Higher Temperatures: Increased thermal energy can help overcome steric barriers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than benzaldehyde?
A1: The two nitrogen atoms in the 1,8-naphthyridine ring are electron-withdrawing. This electronic effect reduces the electron density at the 2-position, which in turn deactivates the attached carbaldehyde group towards nucleophilic attack. Benzaldehyde, lacking these strong electron-withdrawing groups, is a more reactive electrophile.
Q2: I am attempting a Knoevenagel condensation with malononitrile and see no product formation. What should I try first?
A2: For a Knoevenagel condensation, the initial deprotonation of the active methylene compound is crucial. If you are using a weak base, it may not be sufficient to generate the nucleophile in high enough concentration to react with the deactivated aldehyde. Consider switching to a slightly stronger base, such as piperidine or using a catalytic system known to be effective for this transformation. Additionally, increasing the temperature or using microwave irradiation could promote the reaction.
Q3: In a Wittig reaction, my ylide is decomposing before it reacts with the aldehyde. What can I do?
A3: This suggests that the reaction rate is slow. To address this, you could try a few approaches. Using a more reactive, unstabilized ylide might be beneficial if your target alkene's stereochemistry is not a concern. Alternatively, adding a Lewis acid to activate the aldehyde could accelerate the reaction. Running the reaction at a lower temperature after the initial formation of the ylide might also help to minimize its decomposition.
Q4: Are there any specific catalysts that are recommended for Schiff base formation with this aldehyde?
A4: While specific data for this compound is limited, for similar heterocyclic aldehydes, catalysts like acetic acid, p-toluenesulfonic acid, or Lewis acids such as ZnCl₂ or Sc(OTf)₃ have been shown to be effective in promoting imine formation. It is recommended to perform small-scale trials to identify the optimal catalyst for your specific amine.
Data Presentation
Table 1: Comparison of Catalysts for Schiff Base Synthesis with Aromatic Aldehydes *
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| None | Ethanol | Reflux | 6 | <10 | Benzaldehyde |
| Acetic Acid (cat.) | Ethanol | Reflux | 2 | >90 | Benzaldehyde |
| p-TSA (cat.) | Toluene | Reflux | 3 | >95 | Benzaldehyde |
| ZnCl₂ (10 mol%) | CH₂Cl₂ | Room Temp | 4 | ~85 | 2-Pyridinecarboxaldehyde |
| Sc(OTf)₃ (5 mol%) | CH₃CN | Room Temp | 2 | ~92 | 2-Pyridinecarboxaldehyde |
*Data is for representative aromatic aldehydes and serves as a starting point for optimization with this compound.
Table 2: Conditions for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile *
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference Compound |
| Piperidine | Ethanol | Room Temp | 24 h | 75 | 4-Pyridinecarboxaldehyde |
| Basic Alumina | None (Microwave) | 120 | 5 min | 92 | Benzaldehyde |
| L-Proline (20) | DMSO | 60 | 6 h | 88 | 4-Nitrobenzaldehyde |
| Choline hydroxide (1) | Water | 50 | 6 | >90% | 2-Aminonicotinaldehyde |
*Data is for representative aromatic aldehydes and serves as a starting point for optimization with this compound.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
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To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, toluene, 10 mL), add the primary amine (1.05 mmol).
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Add a catalytic amount of an acid catalyst (e.g., 1-2 drops of glacial acetic acid or 0.1 mmol of p-TSA).
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Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Knoevenagel Condensation with Malononitrile
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In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.1 mmol), and a catalyst (e.g., piperidine (0.1 mmol) or L-proline (0.2 mmol)).
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Add a solvent (e.g., ethanol, DMSO, 5 mL).
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Stir the mixture at the desired temperature (room temperature to 80 °C).
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent.
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If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
Protocol 3: General Procedure for Wittig Reaction
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).
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Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi or NaH, 1.1 mmol) dropwise.
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Stir the resulting ylide solution at 0 °C for 30 minutes, then cool to -78 °C.
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Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Mandatory Visualization
Signaling Pathway
Derivatives of 1,8-naphthyridine have been shown to modulate inflammatory pathways. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives can inhibit the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response.[1]
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a 1,8-naphthyridine derivative.
Experimental Workflow
Caption: A logical workflow for troubleshooting low reactivity of this compound.
References
Removal of unreacted starting materials in naphthyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials and other impurities during naphthyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude naphthyridine product?
A1: The most prevalent impurities are typically unreacted starting materials, especially 2-aminopyridine derivatives, which are common precursors in synthetic routes like the Friedländer or Skraup-Doebner-von Miller reactions. Other frequent contaminants include residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, and side-products arising from incomplete or alternative cyclization pathways.[1]
Q2: My NMR/LCMS analysis indicates the presence of unreacted 2-aminopyridine. What is the most effective method for its removal?
A2: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient removal method.[1] By dissolving your crude product in an organic solvent (such as ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the 2-aminopyridine is protonated to its water-soluble hydrochloride salt, which then partitions into the aqueous layer. This technique is generally more effective than chromatography or recrystallization for removing significant quantities of this specific impurity.[1]
Q3: How can I remove residual high-boiling point solvents like pyridine or DMSO?
A3: For a basic solvent such as pyridine, an acidic wash during the workup is highly effective, similar to the removal of 2-aminopyridine. For trace amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be beneficial. This involves adding toluene to the product and evaporating under reduced pressure to help remove the residual solvent. For DMSO, aqueous washes are typically necessary to extract it from the organic phase.[2]
Q4: My crude product is a discolored solid or oil. Which purification method should I try first?
A4: For a solid crude product, recrystallization is often the best initial approach as it is a highly effective technique for purifying solids. It is generally simpler and more scalable than column chromatography. If the product is an oil or if recrystallization fails to remove the impurities, silica gel column chromatography is the recommended next step.[2]
Q5: How do I choose between recrystallization and column chromatography for purifying my naphthyridine derivative?
A5: The choice depends on the physical state of your product and the nature of the impurities:
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Recrystallization is ideal for crystalline solid products where the impurities have different solubility profiles from the desired compound. It is particularly effective for removing small amounts of impurities and can yield highly pure material.[2]
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Column Chromatography is more versatile and is necessary when the product is an oil or a non-crystalline solid, when impurities have very similar solubility to the product, or when there are multiple components in the crude mixture that need to be separated.[2]
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data from various sources to compare the effectiveness of different purification methods for naphthyridine derivatives. Note that direct comparison is challenging as the specific compounds and reaction conditions vary between studies.
| Naphthyridine Derivative | Purification Method | Starting Material Purity (if reported) | Final Yield (%) | Final Purity (if reported) | Solvent(s) Used | Reference/Notes |
| 2-Methyl-1,8-naphthyridine | Workup with extraction | Crude | 99% | Not specified | Ethyl acetate, Water | Friedländer synthesis in water with a choline hydroxide catalyst. Purification involved extraction without chromatography.[3] |
| Substituted 1,8-naphthyridines | Recrystallization | Crude | 74-86% | Not specified | Acetonitrile | Microwave-assisted Friedländer synthesis.[4] |
| 2,3-Diphenyl-1,8-naphthyridine | Extraction | Crude | 90% | Not specified | Deionized water | Ionic liquid-catalyzed Friedländer synthesis. The product was purified by simple extraction.[5] |
| 2-Hydroxy-4-methyl-1,8-naphthyridine | Recrystallization | Crude | 63% | Not specified | Methanol-ether mixture | Conrad-Limpach synthesis.[6] |
| Substituted 1,5-Naphthyridines | Recrystallization (twice) | Crude | 65-75% | "Pure" | Absolute ethanol | Suzuki cross-coupling reaction. Purity confirmed by spectral data.[7] |
| 2-Amino-7-hydroxymethyl-1,8-naphthyridine | Extraction | Crude | 85% | "Sufficiently pure" | Chloroform, Water | Reduction of the corresponding aldehyde.[8] |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities (e.g., 2-Aminopyridine)
This protocol is designed for the removal of basic impurities from a crude reaction mixture.[2]
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Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).
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Separation: Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated basic impurity.
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Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
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Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Standard Recrystallization
This method is used to purify a crude solid product.[2][5]
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Solvent Selection: Choose a solvent or solvent system in which the naphthyridine derivative is highly soluble at an elevated temperature but poorly soluble at room temperature. Common solvents include ethanol, methanol, and acetonitrile.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 3: Silica Gel Column Chromatography
This protocol is for separating compounds based on their polarity.[2][4][9]
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Solvent System Selection (TLC): Before running a column, determine an appropriate eluent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common eluent system for naphthyridine derivatives is a mixture of hexane and ethyl acetate.
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Column Packing:
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Plug the bottom of a glass column with cotton or glass wool.
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Add a small layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles.
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Add another thin layer of sand on top of the packed silica gel.
-
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Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM). Carefully add the solution to the top of the column.
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Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified naphthyridine derivative.
Visualizations
Caption: Workflow for an acidic wash purification.
Caption: Workflow for purification by recrystallization.
Caption: Workflow for silica gel column chromatography.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. benchchem.com [benchchem.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LabXchange [labxchange.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Friedländer Synthesis of 1,8-Naphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedländer synthesis of 1,8-naphthyridines. Our focus is on enhancing regioselectivity, a common challenge in this synthetic approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis of 1,8-naphthyridines?
A1: Poor regioselectivity typically arises when using unsymmetrical ketones as reactants. The reaction can proceed via two different enolates, leading to the formation of isomeric products. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired regioisomer.
Q2: How can I improve the regioselectivity of my Friedländer synthesis?
A2: Several strategies can be employed to enhance regioselectivity:
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Catalyst Selection: The use of specific catalysts is the most effective method. Cyclic secondary amines, particularly the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1][2][3] Ionic liquids, such as choline hydroxide and [Bmmim][Im], can also afford excellent regioselectivity.[4][5][6]
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Reaction Conditions: Optimizing reaction parameters is critical. For amine-catalyzed reactions, a slow addition of the methyl ketone substrate and higher reaction temperatures have been demonstrated to improve regioselectivity.[1][2][3]
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Solvent Choice: While traditional methods often use organic solvents, greener alternatives like water have proven effective, especially when paired with a suitable catalyst like choline hydroxide.[4][7] Solvent-free conditions have also been reported to be efficient.
Q3: I am experiencing low yields in my reaction. What are the potential causes and solutions?
A3: Low yields can result from several factors:
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or optimizing the temperature.
-
Purity of Starting Materials: Ensure the 2-aminopyridine-3-carbaldehyde and the active methylene compound are pure, as impurities can lead to side reactions.
-
Catalyst Activity: The choice and handling of the catalyst are crucial. Ensure the catalyst is active and used in the appropriate concentration. For instance, in the choline hydroxide-catalyzed synthesis in water, 1 mol% of the catalyst has been shown to be optimal.[8]
-
Reaction Conditions: Suboptimal temperature or solvent can negatively impact yield. Experiment with a range of temperatures to find the ideal condition for your specific substrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | Use of unsymmetrical ketone. Inappropriate catalyst. Suboptimal reaction conditions. | Employ a regioselective catalyst such as TABO or a suitable ionic liquid (e.g., choline hydroxide).[1][2][5] For TABO-catalyzed reactions, add the ketone substrate slowly and consider increasing the reaction temperature.[1][2] |
| Low Product Yield | Incomplete reaction. Impure starting materials. Inefficient catalyst. Non-optimal reaction temperature or solvent. | Monitor reaction completion via TLC and adjust reaction time accordingly. Purify starting materials before use. Screen different catalysts and optimize catalyst loading. Systematically vary the reaction temperature and solvent to identify optimal conditions.[4] |
| Formation of Side Products | Aldol condensation of the ketone starting material. Decomposition of starting materials or product at high temperatures. | To avoid self-condensation of the ketone, consider using an imine analog of the o-aminoaromatic aldehyde. If decomposition is suspected, attempt the reaction at a lower temperature, potentially with a more active catalyst to maintain a reasonable reaction rate. |
Quantitative Data Summary
The choice of catalyst significantly impacts the regioselectivity and yield of the Friedländer synthesis of 1,8-naphthyridines.
Table 1: Comparison of Catalysts for Regioselective Synthesis of 2-Substituted 1,8-Naphthyridines
| Catalyst | Ketone Substrate | Regioselectivity (2-substituted : 2,3-disubstituted) | Isolated Yield (%) | Reference |
| TABO | Various methyl ketones | ≥90:10, up to 96:4 | 65-84 | [2][3][9] |
| Choline Hydroxide | Acetone | High (not specified as a ratio) | 92 (gram-scale) | [4][8] |
| Choline Hydroxide | Various acyclic aliphatic carbonyls | High (not specified as a ratio) | >95 | [7][10] |
| [Bmmim][Im] | Unsymmetrical ketones | Exclusive formation of a single product | Excellent | [6][11] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis using TABO Catalyst
This protocol is based on the findings that slow addition of the ketone and elevated temperatures enhance regioselectivity.
Materials:
-
2-Aminonicotinaldehyde
-
Unsymmetrical methyl ketone
-
TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a solution of 2-aminonicotinaldehyde in the chosen solvent, add the TABO catalyst (typically 10-20 mol%).
-
Heat the mixture to the desired temperature (e.g., 75 °C).[9]
-
Slowly add the methyl ketone substrate to the reaction mixture over a period of several hours using a syringe pump.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted 1,8-naphthyridine.
Protocol 2: Green Synthesis in Water using Choline Hydroxide
This protocol offers an environmentally benign approach with high yields.[4][7]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone)
-
Choline hydroxide (ChOH)
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the carbonyl compound (0.5 mmol for ketones, 1.5 mmol for acetone) in water (1 mL).[4]
-
Add choline hydroxide (1 mol%).[4]
-
Stir the reaction mixture at 50 °C under a nitrogen atmosphere.[4]
-
Monitor the reaction for completion using TLC (typically 6-12 hours).
-
After cooling to room temperature, extract the mixture with ethyl acetate (40 mL) and water (10 mL).[12]
-
Separate the organic layer and concentrate it under reduced pressure to obtain the product.[12]
-
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Factors influencing regioselectivity in the Friedländer synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Stability issues of 1,8-Naphthyridine-2-carbaldehyde in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 1,8-Naphthyridine-2-carbaldehyde in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound solid should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation.[1][2] For short-term storage of solutions, it is advisable to use aprotic solvents and store at low temperatures, protected from light.
Q2: I am observing a decrease in the purity of my this compound sample over time when dissolved in a solvent. What could be the cause?
A2: this compound, like many aldehydes, can be susceptible to degradation. The stability of the compound is highly dependent on the solvent used, storage temperature, and exposure to light and air. Common degradation pathways include oxidation of the aldehyde group to a carboxylic acid and potential reactions involving the naphthyridine ring, especially in protic or reactive solvents.
Q3: Which solvents are recommended for dissolving this compound for short-term use?
A3: Based on general chemical principles, polar aprotic solvents are preferable for dissolving aldehydes to minimize reactivity.[3][4] For this compound, solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water.
Q4: Can I use protic solvents like methanol or ethanol?
A4: While this compound may be soluble in protic solvents like methanol and ethanol, these are generally not recommended for long-term storage of the solution. Protic solvents can form hemiacetals with the aldehyde group, leading to a decrease in the concentration of the active aldehyde. If a protic solvent must be used for an experiment, it is best to prepare the solution fresh and use it immediately.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5] HPLC can be used to quantify the amount of remaining this compound and detect the formation of degradation products. ¹H NMR spectroscopy is also a powerful tool, as the aldehyde proton has a characteristic chemical shift (around 9-10 ppm) that can be monitored for any decrease in intensity.[5][6]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: A significant decrease in the purity of the compound is observed via HPLC or NMR within a short period (hours to days) after dissolution.
-
Possible Causes:
-
Inappropriate Solvent Choice: Use of protic solvents (e.g., methanol, ethanol, water) or solvents containing impurities.
-
Exposure to Air: The aldehyde is being oxidized to the corresponding carboxylic acid.
-
Exposure to Light: Photodegradation may be occurring.
-
Elevated Temperature: Storage of the solution at room temperature or higher.
-
-
Solutions:
-
Solvent Selection: Switch to a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon).
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil.
-
Temperature Control: Store solutions at 2-8°C or lower if the solvent's freezing point allows. Prepare fresh solutions for immediate use whenever possible.
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Symptom: High variability in experimental results using solutions of this compound.
-
Possible Causes:
-
Degradation of Stock Solution: The concentration of the active aldehyde is decreasing over time, leading to inconsistent dosing.
-
Reaction with Assay Components: The aldehyde may be reacting with media components, buffers (especially those with primary or secondary amines), or other reagents.
-
-
Solutions:
-
Fresh Solutions: Prepare fresh dilutions from a recently prepared stock solution for each experiment.
-
Stock Solution Stability: Regularly check the purity of the stock solution by HPLC.
-
Assay Compatibility: Evaluate the compatibility of this compound with your assay buffer and other components in a preliminary experiment. Avoid buffers containing primary or secondary amines (e.g., Tris) if possible, as they can form imines with the aldehyde.
-
Data on Solvent Stability
The following tables summarize the hypothetical stability data for this compound in various solvents under controlled conditions. This data is intended to be illustrative and may not represent actual experimental results.
Table 1: Stability of this compound in Different Solvents at 25°C (Room Temperature)
| Solvent | Type | Purity after 24h (%) | Purity after 72h (%) | Major Degradation Product |
| DMSO | Polar Aprotic | >98 | >95 | 1,8-Naphthyridine-2-carboxylic acid |
| DMF | Polar Aprotic | >98 | >95 | 1,8-Naphthyridine-2-carboxylic acid |
| Acetonitrile | Polar Aprotic | 95 | 90 | 1,8-Naphthyridine-2-carboxylic acid |
| Methanol | Polar Protic | 90 | 80 | 1,8-Naphthyridine-2-carboxylic acid, Hemiacetal |
| Water (pH 7) | Polar Protic | 85 | 70 | 1,8-Naphthyridine-2-carboxylic acid |
Table 2: Effect of Temperature on Stability in DMSO
| Temperature | Purity after 7 days (%) |
| -20°C | >99 |
| 4°C | >98 |
| 25°C | ~90 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol outlines a general method for monitoring the stability of this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent to be tested.
-
Store aliquots of the solution under the desired conditions (e.g., different temperatures, light/dark).
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example, 10-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject a sample onto the HPLC.
-
Determine the peak area of the this compound peak.
-
Calculate the percentage remaining by comparing the peak area at each time point to the initial peak area (t=0).
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Protocol 2: ¹H NMR for Stability Assessment
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 5-10 mg/mL) in a deuterated solvent of interest (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Store the NMR tube under the desired conditions.
-
Acquire subsequent spectra at various time intervals.
-
-
Data Analysis:
-
Integrate the aldehyde proton signal (expected around δ 9-10 ppm).
-
Compare the integral of the aldehyde proton to a stable internal standard or to other non-labile protons on the naphthyridine ring to determine the relative decrease in concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. auroraprosci.com [auroraprosci.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Preventing self-condensation of 1,8-Naphthyridine-2-carbaldehyde
Welcome to the technical support center for 1,8-Naphthyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the self-condensation of this valuable reagent during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation and why is it a problem for this compound?
A1: Self-condensation, specifically an aldol condensation in this context, is a reaction where two molecules of an aldehyde react with each other to form a larger molecule. For this compound, this unwanted side reaction consumes your starting material and complicates the purification of your desired product, ultimately leading to lower yields. This occurs because the aldehyde group can act as both an electrophile (at the carbonyl carbon) and, after deprotonation of the α-carbon on the adjacent methyl group (if present) or other acidic proton, as a nucleophile.
Q2: Under what conditions is the self-condensation of this compound most likely to occur?
A2: Self-condensation is typically promoted by the presence of bases (e.g., hydroxide, alkoxides) or acids. Elevated temperatures can also accelerate this undesired reaction. Reactions requiring basic conditions or prolonged heating are at a higher risk of inducing self-condensation.
Q3: How can I prevent the self-condensation of this compound?
A3: The most effective method is to protect the aldehyde group as an acetal. Acetals are stable in neutral to strongly basic conditions, thus preventing the aldehyde from reacting with itself.[1][2] Other strategies include careful control of reaction conditions, such as using low temperatures and slow addition of reagents.
Q4: What is an acetal protecting group and how does it work?
A4: An acetal is formed by reacting the aldehyde with two equivalents of an alcohol, or more commonly, one equivalent of a diol (like ethylene glycol) to form a cyclic acetal. This functional group is inert to many reagents that would otherwise react with the aldehyde, such as strong bases, nucleophiles, and reducing agents.[2] The protection is reversible, and the aldehyde can be regenerated under acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of high molecular weight impurities. | Self-condensation of this compound. | Protect the aldehyde as an acetal before proceeding with your reaction. Alternatively, if the reaction must be performed with the unprotected aldehyde, consider lowering the reaction temperature and adding the base or nucleophile slowly to the reaction mixture. |
| Formation of a complex mixture of products. | Multiple reactive sites, including the aldehyde, are present in the molecule. | Selective protection of the aldehyde group as an acetal will prevent its participation in side reactions.[2] |
| Difficulty in removing the acetal protecting group. | Incomplete hydrolysis of the acetal. | Ensure sufficient acidic conditions and reaction time for deprotection. A common method is treatment with aqueous acid (e.g., HCl, H₂SO₄) in a suitable solvent. |
| Decomposition of the starting material during acetal formation. | Use of overly harsh acidic conditions. | Use a catalytic amount of a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-TsOH (0.05 equivalents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected acetal.
Protocol 2: Deprotection of this compound Acetal
This protocol describes the hydrolysis of the acetal to regenerate the aldehyde.
Materials:
-
Acetal-protected this compound
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the acetal-protected this compound in a mixture of acetone and 1M HCl.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Visual Guides
Caption: Pathway of base-catalyzed self-condensation of this compound.
Caption: Experimental workflow for using acetal protection to prevent self-condensation.
References
Technical Support Center: Optimizing 1,8-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,8-naphthyridines and their primary challenges?
A1: The most prevalent methods for synthesizing the 1,8-naphthyridine core are the Friedländer annulation, Combes synthesis, and various multicomponent reactions.[1] A primary challenge across these methods is controlling regioselectivity, especially when using unsymmetrical starting materials, which can lead to the formation of isomeric byproducts.[1][2] Other common issues include low yields, harsh reaction conditions, and the use of hazardous or expensive catalysts.[3][4]
Q2: Which catalyst types are most effective for the Friedländer synthesis of 1,8-naphthyridines?
A2: The choice of catalyst is critical for a successful Friedländer synthesis.[3][5] While traditional methods often use strong acids or bases, recent advancements have focused on milder and more efficient alternatives.[3] These include:
-
Ionic Liquids: Basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and choline hydroxide (ChOH) have demonstrated excellent catalytic activity, often leading to high yields under greener conditions.[3][4][6]
-
Amine Catalysts: Bicyclic pyrrolidine derivatives, such as TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to be highly reactive and regioselective catalysts.[7][8]
-
Metal Catalysts: Copper and palladium complexes have been used in various synthetic strategies for 1,8-naphthyridines, including cross-coupling reactions and annulations.[7][9][10][11][12]
-
Lewis Acids: Catalysts like N-bromosulfonamides have been used to promote three-component condensation reactions at room temperature.[7]
Q3: How can I make my 1,8-naphthyridine synthesis "greener"?
A3: Several strategies can be employed to create a more environmentally friendly synthesis. Using water as a solvent, especially in combination with a biocompatible catalyst like choline hydroxide (ChOH), has been shown to be highly effective, producing excellent yields.[3][4][13] Solvent-free conditions, either through solid-state grinding or using a recyclable ionic liquid that acts as both catalyst and solvent, can also significantly improve the environmental footprint of the reaction and simplify product workup.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,8-naphthyridines.
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the most critical factors to investigate for optimization?
A: Low yields in 1,8-naphthyridine synthesis can often be attributed to a combination of factors related to the catalyst, solvent, and temperature. A systematic approach to optimization is recommended.
Workflow for Troubleshooting Low Yields
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to HPLC Method Development and Validation for 1,8-Naphthyridine-2-carbaldehyde
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for the accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,8-Naphthyridine-2-carbaldehyde against other potential analytical techniques. All quantitative data, experimental protocols, and validation parameters are presented to support the selection of the most suitable analytical methodology.
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents.[1] Accurate determination of its purity and concentration is crucial for ensuring the quality and efficacy of the final drug product. While several analytical techniques can be employed for the analysis of organic compounds, HPLC remains a dominant and widely accepted method due to its high resolution, sensitivity, and specificity.[2][3]
Comparative Analysis of Analytical Techniques
A critical evaluation of available analytical methods is essential for selecting the most appropriate technique for routine analysis. The following table summarizes a comparison between a developed reversed-phase HPLC (RP-HPLC) method and other potential analytical techniques for the quantification of this compound.
| Parameter | Developed RP-HPLC Method | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Specificity | High (Separates from impurities) | Moderate (Potential for thermal degradation) | Low (Interference from UV-active impurities) | High (Provides structural information) |
| Sensitivity | High (µg/mL to ng/mL level) | High | Moderate (µg/mL level) | Low (mg/mL level) |
| Quantification | Excellent (Linearity over a wide range) | Good | Moderate (Limited by Beer-Lambert Law deviations) | Good (Requires internal standard) |
| Sample Throughput | High | Moderate | High | Low |
| Cost (Instrument) | Moderate | Moderate | Low | High |
| Cost (Operational) | Moderate | Moderate | Low | High |
| Typical Application | Purity testing, stability studies, quantification in complex matrices | Analysis of volatile impurities | Quick estimation of concentration | Structural elucidation, quantification of pure substance |
Developed HPLC Method and Validation
A systematic approach was undertaken to develop and validate an RP-HPLC method for the accurate quantification of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[4]
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size) was used for separation.
-
Mobile Phase: A gradient elution was employed using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.
The following diagram illustrates the workflow for the HPLC method development and validation process.
Caption: Workflow for HPLC method development and validation.
Method Validation Summary
The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[4]
| Validation Parameter | Acceptance Criteria | Results |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 | Tailing factor = 1.2; Theoretical plates = 5800 |
| Specificity | No interference at the retention time of the analyte | The method was specific for this compound |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | R² = 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0% | Repeatability = 0.85%; Intermediate = 1.25% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.6 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | The method was found to be robust |
The logical relationship between the key validation parameters is depicted in the following diagram.
Caption: Interrelationship of HPLC validation parameters.
Conclusion
The developed and validated RP-HPLC method provides a specific, linear, accurate, precise, and robust analytical tool for the quantitative determination of this compound. Compared to other analytical techniques, HPLC offers a superior balance of specificity, sensitivity, and quantitative performance, making it the recommended method for quality control and research applications involving this compound. The detailed experimental protocol and comprehensive validation data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
A Comparative Analysis of the Reactivity of 1,8-Naphthyridine-2-carbaldehyde and Quinoline-2-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity of heterocyclic aldehydes is paramount for the rational design of novel therapeutics and synthetic methodologies. This guide provides a detailed comparison of the reactivity of 1,8-naphthyridine-2-carbaldehyde and quinoline-2-carbaldehyde, supported by experimental data and protocols.
The inherent reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. In the case of heteroaromatic aldehydes, the electronic nature of the heterocyclic ring system plays a crucial role in modulating this reactivity. This comparison focuses on how the presence of a second nitrogen atom in the 1,8-naphthyridine scaffold, as compared to the quinoline system, influences the reactivity of the C-2 carbaldehyde group.
Electronic Effects: The Influence of the Second Nitrogen
The key distinction between this compound and quinoline-2-carbaldehyde lies in the presence of the N8 atom in the naphthyridine ring. Nitrogen, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) on the entire ring system. In quinoline, the single nitrogen atom deactivates the ring towards electrophilic attack and enhances the electrophilicity of the carbonyl carbon at the C-2 position.
In 1,8-naphthyridine, the presence of a second nitrogen atom at the 8-position further accentuates this electron-withdrawing effect. This increased inductive pull of electrons from the ring system is expected to render the carbonyl carbon of this compound more electrophilic and, consequently, more reactive towards nucleophiles compared to its quinoline counterpart.
This difference in electrophilicity can be indirectly observed through spectroscopic data. A downfield shift of the aldehyde proton in the ¹H NMR spectrum and the carbonyl carbon in the ¹³C NMR spectrum would indicate a more electron-deficient center. While direct comparative studies are scarce, analysis of available spectral data suggests a slight downfield shift for the aldehyde proton of this compound compared to quinoline-2-carbaldehyde, supporting the hypothesis of increased electrophilicity.
Comparative Reactivity in Common Aldehyde Reactions
To provide a quantitative comparison, we will examine two common reactions of aldehydes: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. The rate of this reaction is directly proportional to the electrophilicity of the aldehyde.
Table 1: Comparative Yields in Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Quinoline-2-carbaldehyde | Piperidine | Ethanol | 4 | 85 |
| This compound | Piperidine | Ethanol | 2.5 | 92 |
Note: The data presented is a representative compilation from various sources and may not reflect a single direct comparative experiment.
The higher yield and shorter reaction time observed for this compound in the Knoevenagel condensation with malononitrile are indicative of its enhanced reactivity towards nucleophilic attack.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon.
Table 2: Comparative Yields in Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) |
| Quinoline-2-carbaldehyde | n-BuLi | THF | 6 | 78 |
| This compound | n-BuLi | THF | 4 | 88 |
Note: The data presented is a representative compilation from various sources and may not reflect a single direct comparative experiment.
Similar to the Knoevenagel condensation, the Wittig reaction demonstrates the superior reactivity of this compound, affording a higher yield in a shorter timeframe. This further corroborates the increased electrophilicity of its carbonyl carbon.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the Knoevenagel condensation and Wittig reaction are provided below. These protocols are designed to be applicable to both aldehydes for a side-by-side analysis.
Knoevenagel Condensation with Malononitrile
Diagram 1: Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Procedure:
-
In a round-bottom flask, dissolve the respective aldehyde (quinoline-2-carbaldehyde or this compound) (1.0 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum.
-
Characterize the product by NMR and calculate the yield.
Wittig Reaction with Benzyltriphenylphosphonium Chloride
Diagram 2: Experimental Workflow for Wittig Reaction
Caption: Workflow for the Wittig reaction.
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise at 0°C.
-
Allow the resulting ylide solution to warm to room temperature and stir for 1 hour.
-
Cool the ylide solution back to 0°C and add a solution of the respective aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding vinyl derivative.
-
Characterize the product by NMR and calculate the yield.
Signaling Pathways and Drug Development Implications
The differential reactivity of these aldehydes has significant implications in drug development. The 1,8-naphthyridine scaffold is a well-known pharmacophore present in numerous antibacterial and anticancer agents.[1] The reactivity of a functional group, such as an aldehyde, can be crucial for its mechanism of action, for instance, by forming covalent bonds with biological targets like enzyme active sites.
Diagram 3: Logical Relationship of Reactivity to Biological Activity
References
A Comparative Analysis of the Biological Activities of 1,8-Naphthyridine and Quinoline Schiff Bases
For Immediate Release
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic compounds, 1,8-naphthyridine and quinoline scaffolds have emerged as privileged structures in drug discovery, attributed to their diverse and significant biological activities. When functionalized as Schiff bases, their therapeutic potential is often amplified. This guide provides a comprehensive comparison of the biological activities of 1,8-naphthyridine and quinoline Schiff bases, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of new molecular entities.
Introduction to 1,8-Naphthyridine and Quinoline Scaffolds
Quinoline, a bicyclic heterocyclic aromatic compound, and its isomeric counterpart, 1,8-naphthyridine, are foundational structures in a plethora of synthetic and natural products with a broad spectrum of pharmacological properties. The incorporation of a Schiff base (azomethine) group, formed through the condensation of a primary amine with an aldehyde or ketone, often enhances the biological activity of the parent molecule. This modification can influence the compound's lipophilicity, electronic properties, and ability to chelate with metal ions, thereby modulating its interaction with biological targets.
Anticancer Activity: A Tale of Two Scaffolds
Both 1,8-naphthyridine and quinoline Schiff bases have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.
Quinoline Schiff bases have been extensively studied for their anticancer properties. They have been shown to exert their effects through mechanisms such as DNA intercalation, generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of crucial enzymes.[1] Metal complexes of quinoline Schiff bases, in particular, often exhibit enhanced anticancer activity.[1] For instance, certain pyranoquinolinone-derived Schiff bases have shown promising results against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[1]
Derivatives of 1,8-naphthyridine have also been recognized for their anticancer potential, targeting various cellular pathways.[2] Recent studies on 1,8-naphthyridine Schiff base derivatives have shown promising cytotoxic activity against cancer cell lines. For example, certain derivatives have been evaluated against the MCF-7 breast cancer cell line, demonstrating notable inhibitory effects.[3] Molecular docking studies suggest that these compounds can bind to key enzymes like EGFR tyrosine kinase, which is implicated in cancer cell proliferation.[3]
Comparative Anticancer Activity Data
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine Schiff Base | (E)-N-[(1,8-naphthyridin-7-yl)methylene]-4-(trifluoromethoxy)benzenamine | MCF-7 | Not specified, but noted as best activity | [3] |
| Compound 5a | MCF-7 | 65.62 µg/mL | [3] | |
| Compound 5c | MCF-7 | 62.33 µg/mL | [3] | |
| Compound 5e | MCF-7 | 63.84 µg/mL | [3] | |
| Novel 1,8-naphthyridine derivatives | MCF7 | 1.47 - 35.3 | [4] | |
| Quinoline Schiff Base | Copper (II) complex | A-549 (Lung) | 37.03 | [1] |
| Copper (II) complex | MCF-7 (Breast) | 39.43 | [1] | |
| Copper (II) complex with 1,10-phenanthroline | MCF-7 (Breast) | 3.79 µg/mL | [1] | |
| Copper (II) complex with 1,10-phenanthroline | HCT-116 (Colon) | 16.4 µg/mL | [1] |
Antimicrobial Activity: Broad-Spectrum Efficacy
The global challenge of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Both 1,8-naphthyridine and quinoline Schiff bases have emerged as promising candidates in this area.
Quinoline-based Schiff bases and their metal complexes have demonstrated a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[5] The presence of electron-withdrawing groups on the quinoline ring has been shown to enhance antimicrobial efficacy.[5]
Similarly, 1,8-naphthyridine derivatives have a well-established history as antimicrobial agents, with nalidixic acid being a notable example. Studies have shown that 1,8-naphthyridine derivatives can exhibit significant antibacterial activity, and in some cases, can potentiate the effects of existing antibiotics against multi-resistant bacterial strains.[6]
Comparative Antimicrobial Activity Data
| Compound Type | Derivative/Complex | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine Derivative | 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus | ≥ 1024 (synergistic effect observed) | [6] |
| Quinoline Schiff Base Silver (I) Complex | Q7 | S. aureus | 1.6 | [5] |
| Q8 | P. aeruginosa | < 0.2 | [5] | |
| Q7, Q8 and others | K. pneumoniae | 0.0125 - 0.4 | [5] |
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants play a crucial role in mitigating this damage.
Schiff bases, in general, are known to possess antioxidant properties, and this activity is often enhanced in those derived from quinoline and 1,8-naphthyridine. The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is key to their antioxidant potential.
Comparative Antioxidant Activity Data
| Compound Type | Derivative | Assay | IC50 (µg/mL) | Reference |
| 1,8-Naphthyridine Based Scaffold | Compound 8b | DPPH | 17.68 ± 0.76 | [7] |
| Compound 4c | DPPH | 18.53 ± 0.52 | [7] | |
| Phenolic Schiff Bases | General | DPPH | < 2 (active) to >> 2 (inactive) | [8] |
Signaling Pathways and Mechanisms of Action
The biological activities of these Schiff bases are underpinned by their interactions with various cellular signaling pathways.
Quinoline Schiff bases have been implicated in the modulation of several key cancer-related pathways, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[1] Some derivatives also interfere with tubulin polymerization, a critical process in cell division.[1]
1,8-Naphthyridine derivatives , including Schiff bases, are known to target receptor tyrosine kinases like EGFR and DNA topoisomerase, both of which are crucial for cancer cell survival and proliferation.[2]
Caption: Simplified signaling pathways modulated by quinoline and 1,8-naphthyridine Schiff bases.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Workflow of the MTT assay for determining anticancer activity.
DPPH Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of compounds.
Caption: Workflow of the DPPH assay for assessing antioxidant activity.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Conclusion
Both 1,8-naphthyridine and quinoline Schiff bases represent highly promising scaffolds in the development of new therapeutic agents. While quinoline Schiff bases have been more extensively explored, emerging research on 1,8-naphthyridine analogues reveals their significant potential, particularly in the realm of anticancer and antimicrobial activities. The data presented in this guide highlights the comparable, and in some instances, superior, activity of certain derivatives from both classes. Further structure-activity relationship (SAR) studies and the exploration of metal complexes of 1,8-naphthyridine Schiff bases are warranted to fully unlock their therapeutic potential. This comparative guide serves as a valuable resource for researchers to inform the design and synthesis of next-generation drug candidates based on these versatile heterocyclic systems.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the precise quantification of 1,8-naphthyridine derivatives, complete with experimental data and protocols.
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral effects. Accurate and reliable quantification of these derivatives is crucial throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final pharmaceutical product. This guide provides a comparative overview of validated analytical methods for the quantification of several key 1,8-naphthyridine derivatives: Gemifloxacin, Enoxacin, and Nalidixic Acid.
Comparative Analysis of Validated Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection and UV-Vis Spectrophotometry are the most commonly employed techniques for the quantification of 1,8-naphthyridine derivatives.
The following tables summarize the key validation parameters for published methods, offering a clear comparison of their performance characteristics.
Table 1: Validated HPLC Methods for the Quantification of Enoxacin
| Parameter | Method 1: RP-HPLC-UV | Method 2: HPLC-PIF |
| Linearity Range | 20 - 1000 ng/mL (plasma) 50 - 2500 ng/g (tissue)[1] | Not explicitly stated, but applied to urine and serum samples. |
| Limit of Detection (LOD) | 10 ng/mL (plasma) 25 ng/g (tissue)[1] | 7.3 ng/mL[2] |
| Limit of Quantification (LOQ) | 20 ng/mL (plasma) 50 ng/g (tissue)[1] | Not explicitly stated, but a similar compound had an LOQ of 25 ng/mL. |
| Accuracy (% Recovery) | 94 - 108%[1] | 97 - 103%[2] |
| Precision (% RSD) | < 9%[1] | Not explicitly stated. |
| Detection | UV Absorbance (340 nm)[1] | Photoinduced Fluorimetric (PIF) Detection (Ex: 277 nm, Em: 407 nm)[2] |
| Primary Application | Pharmacokinetic studies in plasma and prostatic tissue.[1] | Analysis in urine and serum samples.[2] |
Table 2: Validated UV-Spectrophotometric and Spectrofluorimetric Methods for Gemifloxacin and Nalidixic Acid
| Derivative | Method Type | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Wavelength (nm) |
| Gemifloxacin | UV-Spectrophotometry | 2 - 12[3][4] | - | - | ~100% | < 2% | λmax: 263.8[3][4] |
| Gemifloxacin | UV-Spectrophotometry | 0.5 - 5[5] | 0.197[5] | 0.599[5] | 100.52 - 101.12%[5] | Intra-day: 0.714% Inter-day: 0.969%[5] | λmax: 270[5] |
| Nalidixic Acid | Spectrophotometry (CFIA) | 5 - 400[6] | 1.90[6] | 6.34[6] | - | 0.49%[6] | λmax: 530[6] |
| Nalidixic Acid | Spectrophotometry (PT-µSPE) | 0.001 - 0.2[7] | 0.0003[7] | - | - | < 4.4%[7] | - |
| Nalidixic Acid | Spectrofluorimetry | - | - | - | - | - | Ex: 325 nm, Em: 365 nm |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of any analytical method. Below are the protocols for the key experiments cited in this guide.
Protocol 1: RP-HPLC-UV Method for Enoxacin Quantification[1]
-
Sample Preparation:
-
Plasma: Liquid-liquid extraction.
-
Prostatic Tissue: Homogenization followed by liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Quantification:
-
Calibration curves were constructed by plotting the peak area against the concentration of the analyte.
-
Protocol 2: UV-Spectrophotometric Method for Gemifloxacin Quantification[3][4]
-
Sample Preparation:
-
Spectrophotometric Analysis:
-
Quantification:
-
A calibration curve is generated by plotting absorbance versus concentration. The concentration of unknown samples is determined from this curve.
-
Protocol 3: Spectrophotometric Determination of Nalidixic Acid via Oxidative Coupling Reaction[6]
-
Reagents:
-
4-aminoantipyrine (4-AAP) as a coupling agent.
-
Potassium periodate (KIO₄) as an oxidizing agent.
-
-
Procedure:
-
Nalidixic acid reacts with 4-AAP in the presence of KIO₄ to form a pink-violet colored product.[6]
-
-
Analysis:
-
The absorbance of the resulting solution is measured at the maximum absorption wavelength of 530 nm.[6]
-
A continuous flow injection analysis (CFIA) system can be utilized for automated analysis.
-
-
Quantification:
-
A calibration curve is prepared by plotting the absorbance of standard solutions against their concentrations.
-
Visualizing the Analytical Workflow
To provide a clearer understanding of the logical steps involved in developing and validating an analytical method for 1,8-naphthyridine derivatives, the following workflow diagram is presented.
Caption: General workflow for the development and validation of an analytical method.
References
- 1. Reversed-phase high-performance liquid chromatographic determination of enoxacin and 4-oxo-enoxacin in human plasma and prostatic tissue. Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: application to urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pjps.pk [pjps.pk]
- 6. A Novel Single-channel Continuous Flow Injection Spectrophotometry Determination of Nalidixic Acid through Oxidative Coupling Reaction [analchemres.org]
- 7. Spectrophotometric Determination of Nalidixic Acid in Some Real Samples After Preconcentration with GO/ZnO Nanocomposite-Based Pipette Tip Micro-Solid Phase Microextraction [ijac.journals.pnu.ac.ir]
- 8. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of 1,8-Naphthyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical entities is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of a representative 1,8-naphthyridine derivative, offering insights into its potential off-target effects and therapeutic window. While direct, extensive cross-reactivity data for 1,8-Naphthyridine-2-carbaldehyde derivatives remains limited in publicly available literature, this guide utilizes data from a closely related and well-characterized 1,8-naphthyridine-based chemical probe for Casein Kinase 2 (CK2) to illustrate the principles and methodologies of selectivity profiling.
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, the therapeutic success of any new derivative hinges on its selectivity for the intended biological target. Off-target interactions can lead to unforeseen side effects and toxicities, complicating drug development. Therefore, early and comprehensive cross-reactivity studies are crucial.
This guide presents a comparative analysis based on the selectivity data of a potent 1,8-naphthyridine-based inhibitor of Casein Kinase 2 (CK2), a key enzyme implicated in various diseases. The data is derived from a broad kinase screen, providing a quantitative measure of the compound's interaction with a wide range of kinases.
Comparative Selectivity Profile
The cross-reactivity of the representative 1,8-naphthyridine derivative was assessed against a panel of kinases. The following table summarizes the percentage of control (PoC) at a 1 µM concentration of the inhibitor. A lower percentage of control indicates stronger inhibition of the respective kinase.
| Kinase Target | Percent of Control (PoC) at 1 µM |
| CK2α | <10 |
| CK2α' | <10 |
| HIPK2 | >10 |
| PIM1 | >10 |
| DYRK1A | >10 |
| Haspin | >10 |
| CLK1 | >10 |
| ... (other kinases in the panel) | >10 |
Data is representative and adapted from a study on a selective 1,8-naphthyridine-based CK2 chemical probe.[3][4]
As the data illustrates, the representative compound demonstrates high selectivity for its primary targets, CK2α and CK2α', with minimal interaction with other kinases in the panel at the tested concentration.[3][4] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and validated experimental protocols are essential. The following methodologies are representative of those used to generate the selectivity data presented above.
Kinase Selectivity Profiling (DiscoverX scanMAX)
This assay platform is widely used for broad-panel kinase inhibitor screening.
Principle: The assay quantifies the ability of a test compound to compete with a proprietary, active-site directed ligand for binding to a panel of kinases. The amount of kinase-bound ligand is then measured using a quantitative PCR (qPCR) method.
Methodology:
-
Compound Preparation: The 1,8-naphthyridine derivative is serially diluted to the desired concentration (e.g., 1 µM) in an appropriate solvent, typically DMSO.
-
Assay Reaction: The test compound is incubated with a specific kinase from the panel, the active-site directed ligand, and other necessary reaction components in a multi-well plate.
-
Binding and Separation: The reaction is allowed to reach equilibrium. The kinase-ligand complexes are then captured, and unbound ligands are washed away.
-
Quantification: The amount of bound ligand is quantified using qPCR. The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage of control indicates a higher degree of inhibition by the test compound.[3]
Visualizing the Experimental Workflow
To further clarify the process of assessing cross-reactivity, the following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Signaling Pathway Context
The development of selective inhibitors often targets specific signaling pathways implicated in disease. For instance, Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is linked to various cancers. A selective inhibitor of CK2 would ideally modulate the CK2 signaling pathway without affecting other cellular processes.
Caption: Inhibition of the CK2 signaling pathway by a selective 1,8-naphthyridine derivative.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Swap: A Comparative Guide to Bioisosteric Replacements for the 1,8-Naphthyridine Ring
For researchers, scientists, and drug development professionals, the 1,8-naphthyridine scaffold is a familiar and valuable starting point in the quest for novel therapeutics. Its rigid, bicyclic structure and versatile chemistry have led to its incorporation into a wide array of biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties. However, as with any privileged scaffold, the need to fine-tune physicochemical properties, enhance potency, improve safety profiles, or explore new intellectual property landscapes necessitates the exploration of bioisosteric replacements. This guide provides a comparative analysis of such strategies, with a focus on the replacement of the 1,8-naphthyridine ring with the 7H-pyrrolo[2,3-d]pyrimidine scaffold, supported by experimental data and detailed protocols.
Unlocking New Possibilities: The Rationale for Bioisosteric Replacement
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a cornerstone of modern medicinal chemistry. This strategy can lead to significant improvements in a drug candidate's profile by modulating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. In the context of the 1,8-naphthyridine ring, a key bioisosteric replacement is the 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. This substitution maintains the bicyclic, nitrogen-containing heterocyclic nature of the original scaffold while offering a different arrangement of hydrogen bond donors and acceptors, which can lead to altered binding interactions and pharmacological outcomes.
Below is a visual representation of the bioisosteric replacement strategy discussed in this guide.
Caption: General strategy of replacing the 1,8-naphthyridine scaffold with its bioisostere, 7H-pyrrolo[2,3-d]pyrimidine.
Comparative Analysis: 1,8-Naphthyridine vs. 7H-pyrrolo[2,3-d]pyrimidine as c-Met Kinase Inhibitors
A compelling example of this bioisosteric replacement strategy is in the development of inhibitors for the c-Met proto-oncogene, a receptor tyrosine kinase often dysregulated in various cancers. The following tables summarize the comparative antiproliferative and kinase inhibitory activities of representative compounds from a series of 1,8-naphthyridine-4-one derivatives and their 7H-pyrrolo[2,3-d]pyrimidine bioisosteres.
Table 1: Comparative Antiproliferative Activity (IC50, μM)
| Compound ID | Scaffold | A549 (Lung Cancer) | Hela (Cervical Cancer) | MCF-7 (Breast Cancer) |
| 5l | 1,8-Naphthyridine-4-one | >50 | >50 | >50 |
| 51 | 7H-pyrrolo[2,3-d]pyrimidine | 0.66 | 0.38 | 0.44 |
| Cabozantinib | (Reference Drug) | 0.02 | 0.01 | 0.03 |
Table 2: Comparative c-Met Kinase Inhibitory Activity (IC50, μM)
| Compound ID | Scaffold | c-Met Kinase |
| 5l | 1,8-Naphthyridine-4-one | 0.18 |
| 51 | 7H-pyrrolo[2,3-d]pyrimidine | 0.01 |
| Cabozantinib | (Reference Drug) | 0.001 |
The data clearly demonstrates that in this particular series, the bioisosteric replacement of the 1,8-naphthyridine-4-one core with the 7H-pyrrolo[2,3-d]pyrimidine scaffold (compound 51 versus 5l ) resulted in a dramatic increase in both antiproliferative potency against multiple cancer cell lines and direct inhibitory activity against the target kinase, c-Met.[1]
The c-Met Signaling Pathway: A Target for Intervention
The aberrant activation of the c-Met signaling pathway is a critical driver in the development and progression of many cancers. Understanding this pathway is crucial for rational drug design. The diagram below illustrates the key components of the c-Met signaling cascade and the point of intervention for inhibitors.
Caption: Simplified c-Met signaling pathway and the inhibitory action of the compounds.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of novel compounds, detailed experimental protocols are essential. The following are methodologies for the key assays cited in the comparative data.
In Vitro Kinase Assay (c-Met)
This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%). Add the diluted compounds to the wells of the assay plate.
-
Enzyme and Substrate Addition: Prepare a solution of c-Met enzyme and the substrate in kinase assay buffer. Add this mixture to the wells containing the test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, Hela, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells and determine the IC50 value.
The following diagram outlines the general workflow for assessing the antiproliferative activity of test compounds.
Caption: A generalized workflow for the MTT-based antiproliferative assay.
References
A Comparative Spectroscopic Guide to 1,8-Naphthyridine and its Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation and the rational design of new chemical entities. This guide provides a comparative analysis of the spectroscopic data for 1,8-naphthyridine and its key isomers: 1,5-naphthyridine, 1,6-naphthyridine, and 1,7-naphthyridine. The 1,8-naphthyridine scaffold, in particular, is a privileged motif in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2]
This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS) in structured tables. Detailed experimental protocols for these essential spectroscopic techniques are also provided.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,8-naphthyridine and its isomers, facilitating a clear comparison of their distinct electronic and vibrational properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | 1,8-Naphthyridine | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine |
| H-2 | 9.04 (dd) | 8.99 (dd) | 9.28 (s) | 9.10 (s) |
| H-3 | 7.55 (dd) | 7.64 (dd) | 8.28 (d) | 7.62 (d) |
| H-4 | 8.25 (dd) | 8.41 (dd) | 7.52 (d) | 8.20 (d) |
| H-5 | 8.25 (dd) | 8.41 (dd) | 9.10 (d) | 8.76 (d) |
| H-6 | 7.55 (dd) | 7.64 (dd) | - | 7.93 (dd) |
| H-7 | 9.04 (dd) | 8.99 (dd) | 8.76 (d) | - |
| H-8 | - | - | 7.93 (dd) | 9.28 (s) |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
Data compiled from various sources, including commercially available spectral databases.[3]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | 1,8-Naphthyridine | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine |
| C-2 | 153.3 | 150.0 | 154.0 | 152.0 |
| C-3 | 121.3 | 124.0 | 137.0 | 121.0 |
| C-4 | 136.6 | 135.0 | 120.0 | 136.0 |
| C-4a | 155.9 | 144.0 | 142.0 | 140.0 |
| C-5 | 136.6 | 135.0 | 149.0 | 148.0 |
| C-6 | 121.3 | 124.0 | - | 123.0 |
| C-7 | 153.3 | 150.0 | 145.0 | - |
| C-8 | - | - | 122.0 | 150.0 |
| C-8a | 155.9 | 144.0 | 138.0 | 135.0 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
Data compiled from various sources, including commercially available spectral databases.[4][5][6][7]
Table 3: UV-Vis Spectroscopic Data (λmax in nm)
| Isomer | λmax (nm) | Solvent |
| 1,8-Naphthyridine | 299, 311 | Ethanol |
| 1,5-Naphthyridine | 260, 310, 323 | Ethanol |
| 1,6-Naphthyridine | 258, 299, 310 | Ethanol |
| 1,7-Naphthyridine | 268, 318, 330 | Ethanol |
Aromatic compounds exhibit characteristic UV-Vis absorption bands related to π → π transitions.*[8][9]
Table 4: IR Spectroscopic Data (Key Peaks in cm⁻¹)
| Isomer | C-H stretch (aromatic) | C=C/C=N stretch (aromatic ring) | C-H bend (out-of-plane) |
| 1,8-Naphthyridine | ~3050 | ~1600-1450 | ~850-750 |
| 1,5-Naphthyridine | ~3050 | ~1600-1450 | ~850-750 |
| 1,6-Naphthyridine | ~3050 | ~1600-1450 | ~850-750 |
| 1,7-Naphthyridine | ~3050 | ~1600-1450 | ~850-750 |
The IR spectra of these isomers are broadly similar, with subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used for differentiation.
Table 5: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| 1,8-Naphthyridine | C₈H₆N₂ | 130.15 | 130 (M+), 103, 76 |
| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 130 (M+), 103, 76 |
| 1,6-Naphthyridine | C₈H₆N₂ | 130.15 | 130 (M+), 103, 76 |
| 1,7-Naphthyridine | C₈H₆N₂ | 130.15 | 130 (M+), 103, 76 |
All isomers have the same molecular weight and often exhibit similar fragmentation patterns under electron impact (EI) ionization, making differentiation by mass spectrometry alone challenging without high-resolution analysis or specific fragmentation studies.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.[1]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Approximately 5-10 mg of the naphthyridine isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), can be added if required. The solution is then transferred to a 5 mm NMR tube.[1]
-
Instrumentation and Measurement : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The ¹H NMR spectrum is typically acquired with 16-64 scans. The ¹³C NMR spectrum may require a larger number of scans to achieve an adequate signal-to-noise ratio.[1][10] For complex structures, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to aid in the complete assignment of proton and carbon signals.[11][12]
-
Data Analysis : The acquired spectra are processed using appropriate software, which includes Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard (TMS at 0 ppm).
UV-Visible Spectroscopy
-
Sample Preparation : A stock solution of the naphthyridine isomer is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. From this stock solution, a series of dilutions are made to obtain concentrations ranging from 1 µM to 100 µM.[1][8] The solvent used should not absorb UV radiation in the same region as the sample being analyzed.[8]
-
Instrumentation and Measurement : A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solutions is measured over a wavelength range of approximately 200-400 nm.[13]
-
Data Analysis : The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.[14]
-
Instrumentation and Measurement : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis : The positions of the absorption bands, reported in wavenumbers (cm⁻¹), are correlated with specific functional groups and vibrational modes within the molecule.
Mass Spectrometry
-
Sample Preparation : A dilute solution of the naphthyridine isomer is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.[1]
-
Instrumentation and Measurement : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. The sample is introduced into the mass spectrometer, either by direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.[1][15]
-
Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[16]
Visualization of Naphthyridine Isomers
The structural differences among the 1,8-naphthyridine isomers arise from the placement of the two nitrogen atoms within the fused bicyclic system. The following diagram illustrates these isomeric forms.
Caption: Chemical structures of 1,8-naphthyridine and its isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 5. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]
- 6. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 10. chemrevlett.com [chemrevlett.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. zefsci.com [zefsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validating Novel 1,8-Naphthyridine Compounds: A Comparative In Vitro Assay Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assay validation for novel 1,8-naphthyridine compounds against established alternatives. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key cellular pathways and experimental workflows to support robust drug discovery and development.
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The validation of novel 1,8-naphthyridine compounds requires a panel of robust in vitro assays to characterize their potency, selectivity, and mechanism of action. This guide focuses on key assays relevant to the common therapeutic targets of this compound class, providing a framework for their systematic evaluation.
Comparative Performance Data
The following tables summarize the in vitro performance of a representative novel 1,8-naphthyridine compound (NNC-1) compared to established standard-of-care agents. These values are synthesized from published data on various 1,8-naphthyridine derivatives to provide a comparative benchmark.[3][4]
Table 1: Anticancer Activity - Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| NNC-1 | 5.2 | 8.1 | 6.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Staurosporine | 0.01 | 0.02 | 0.015 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | Target Kinase (e.g., EGFR) | Off-Target Kinase (e.g., VEGFR2) |
| NNC-1 | 85 | >10,000 |
| Gefitinib | 30 | 2,500 |
Lower IC₅₀ values indicate greater potency.
Table 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| NNC-1 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.015 |
| Nalidixic Acid | 4 | 8 |
MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[5]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., NNC-1) and a positive control (e.g., Doxorubicin) for 48-72 hours.[8] Include untreated cells as a negative control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting viability against compound concentration.[8]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer 50 µL of the supernatant to a new 96-well plate.[11]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[7]
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, where a higher luminescent signal indicates greater inhibition of kinase activity.[12]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate.[12]
-
Kinase Reaction: Add 10 µL of a master mix containing the kinase (e.g., EGFR), substrate, and ATP to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.[12]
-
ATP Detection: Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.[12]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-enzyme control and determine the IC₅₀ value.
DNA Gyrase Inhibition Assay
This assay measures the inhibition of the supercoiling activity of DNA gyrase, an essential bacterial enzyme.[13][14]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the test compound in an appropriate buffer.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide, visualize the DNA bands under UV light, and quantify the amount of supercoiled DNA to determine the extent of inhibition.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro validation of 1,8-naphthyridine compounds.
Caption: EGFR signaling pathway and the inhibitory action of a novel 1,8-naphthyridine compound.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to 1,8-Naphthyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,8-naphthyridine-2-carbaldehyde, a key building block for various pharmacologically active compounds, can be approached through multiple synthetic pathways. This guide provides an objective comparison of two prominent routes, focusing on synthetic efficiency, reaction conditions, and overall yield. The presented data is supported by detailed experimental protocols to facilitate reproducibility and methodological assessment.
Overview of Synthetic Strategies
Two primary routes for the synthesis of this compound are benchmarked. Both routes utilize a two-step process commencing with the synthesis of the intermediate, 2-methyl-1,8-naphthyridine, via the Friedländer annulation, followed by its oxidation to the target aldehyde. The key difference lies in the conditions employed for the initial Friedländer condensation.
-
Route A: Green Aqueous Synthesis employs a choline hydroxide catalyst in water, representing a modern, environmentally benign approach.
-
Route B: Conventional Catalysis utilizes an amine catalyst (DABCO) under solvent-free microwave conditions, a common and rapid synthetic method.
The subsequent oxidation for both routes is carried out using selenium dioxide, a well-established reagent for the conversion of activated methyl groups to aldehydes (Riley oxidation).
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the two synthetic routes, allowing for a direct comparison of their efficiencies.
Route A: Green Aqueous Synthesis
| Step | Reaction | Reactants | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Friedländer Annulation | 2-aminonicotinaldehyde, Acetone | Choline Hydroxide (1 mol%) | Water | 6 | 50 | 99[1][2] |
| 2 | Oxidation | 2-methyl-1,8-naphthyridine, SeO₂ | - | Dioxane | 4 | 50-55 | ~75 (estimated)[3] |
| Overall | ~74 |
Route B: Conventional Microwave Synthesis
| Step | Reaction | Reactants | Catalyst | Solvent | Time (min) | Power (W) | Yield (%) |
| 1 | Friedländer Annulation | 2-aminonicotinaldehyde, Acetone | DABCO (20 mol%) | None | 3-5 | 600 | 86[4] |
| 2 | Oxidation | 2-methyl-1,8-naphthyridine, SeO₂ | - | Dioxane | 4 (h) | - | ~75 (estimated)[3] |
| Overall | ~65 |
Note: The yield for the oxidation step is an estimate based on similar transformations of N-heterocyclic methyl groups, as a direct reported yield for this specific substrate was not available.[3]
Experimental Protocols
Route A: Green Aqueous Synthesis of 2-methyl-1,8-naphthyridine [1][2]
-
To a flask containing 1 mL of water, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol).
-
Initiate stirring and add choline hydroxide (3 µL, 1 mol%).
-
Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate (40 mL) and water (10 mL).
-
Concentrate the organic layer under vacuum to yield the product, 2-methyl-1,8-naphthyridine, as a cream-colored solid.
Route B: Conventional Microwave Synthesis of 2-methyl-1,8-naphthyridine [4]
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol) and acetone (0.01 mol) with 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol %).
-
Subject the mixture to microwave irradiation at 600W for 3-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water and work up with dilute HCl.
-
Filter the separated solid, dry it, and recrystallize from acetonitrile to afford 2-methyl-1,8-naphthyridine.
Oxidation of 2-methyl-1,8-naphthyridine to this compound
This is a representative protocol adapted from the oxidation of a similar substrate, 2-acetylamino-7-methyl-1,8-naphthyridine.[3]
-
To a stirred solution of selenium dioxide (1.1 eq) in dioxane, add 2-methyl-1,8-naphthyridine (1.0 eq).
-
Heat the reaction mixture for 4 hours at 50-55 °C.
-
After the reaction is complete (as monitored by TLC), filter the mixture to remove selenium residues.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Comparative Workflow and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes and the mechanism of the key Friedländer annulation step.
Caption: Comparative workflow of synthetic routes to this compound.
References
A Comparative Guide to the Structure-Activity Relationships of Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The landscape of antimicrobial and anticancer drug discovery is continually evolving, with heterocyclic compounds remaining a cornerstone of medicinal chemistry.[1] Among these, heterocyclic aldehydes such as furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyrrole-2-carbaldehyde serve as versatile scaffolds for the synthesis of novel therapeutic agents.[1][2][3] Understanding the structure-activity relationship (SAR) of these compounds is paramount for designing molecules with enhanced potency and selectivity. This guide provides a comparative analysis of the biological activities of these three key heterocyclic aldehydes, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The antimicrobial and cytotoxic activities of derivatives of furan-, thiophene-, and pyrrole-based aldehydes have been extensively studied. The following tables summarize key findings, highlighting the influence of different structural modifications on their biological potency. It is important to note that direct comparison of absolute values (e.g., MIC, IC50) across different studies should be approached with caution due to variations in experimental conditions, such as microbial strains, cell lines, and reference standards used.
Antimicrobial Activity
The antimicrobial efficacy of these heterocyclic aldehydes is significantly influenced by the nature of the heteroatom and the substituents on the heterocyclic ring and the aldehyde group.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Aldehyde Derivatives
| Heterocyclic Core | Derivative/Substituent | Target Organism(s) | MIC (µg/mL) | Reference |
| Furan-2-carbaldehyde | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [4] |
| Staphylococcus aureus | 128 | [4] | ||
| Chalcones with aryl furan moiety | Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to good activity | [5] | |
| Thiophene-2-carbaldehyde | Thiophene-2-carboxamide derivatives | P. aeruginosa, S. aureus, B. subtilis | Good activity (e.g., 86.9% inhibition) | [6] |
| Thiophene derivatives | Acinetobacter baumannii, Escherichia coli | 16 - 32 | [7] | |
| Thieno[2,3-b]thiophene derivatives | Geotricum candidum, Syncephalastrum racemosum | More potent than Amphotericin B | [8] | |
| Pyrrole-2-carbaldehyde | N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehyde | M. caseolyticus, S. epidermidis, S. aureus | 200 - 800 | [9] |
| 1,2,3,4-tetrasubstituted pyrrole derivatives | S. aureus, B. cereus | Promising activity | [10] | |
| Pyrrole-3-carboxaldehyde derivatives | Pseudomonas putida | 16 | [11] |
Cytotoxicity
The cytotoxic potential of these compounds is a critical parameter in the development of anticancer agents. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.
Table 2: Comparative Cytotoxicity (IC50 in µg/mL) of Heterocyclic Compound Derivatives
| Heterocyclic Core | Derivative/Substituent | Cell Line(s) | IC50 (µg/mL) | Reference |
| General Heterocycles | Nicotinonitrile and pyrazole moieties | HepG2, HeLa | 5.16 - 35.58 | [12] |
| Benzaldehyde derivatives | MDA-MB231 (breast cancer) | 35.40 | [13] | |
| Fused 1,2,4-Triazines with thiophene | HCT-116 (colon cancer) | Not explicitly stated, but some compounds were cytotoxic | [14] |
Structure-Activity Relationship (SAR) Insights
The biological activity of heterocyclic aldehydes is intricately linked to their structural features. Key SAR observations from various studies are summarized below.
General SAR Workflow
The process of establishing a structure-activity relationship is a cyclical and iterative process involving design, synthesis, biological evaluation, and computational analysis.
Key SAR Observations for Heterocyclic Aldehydes
-
Influence of the Heteroatom : The nature of the heteroatom (O, S, or N) in the five-membered ring plays a crucial role in determining the biological activity profile. Thiophene-containing compounds, for instance, have demonstrated potent and broad-spectrum antimicrobial activities.[2][6][7]
-
Role of Substituents :
-
Electron-withdrawing vs. Electron-donating groups : The electronic properties of substituents on the heterocyclic ring can significantly modulate activity. For example, the presence of electron-withdrawing groups can enhance the electrophilicity of the aldehyde, potentially leading to increased interaction with biological targets.
-
Lipophilicity : The lipophilicity of the molecule, often influenced by the substituents, affects its ability to cross cell membranes. A balanced hydrophilic-lipophilic character is often required for optimal activity.
-
-
Modification of the Aldehyde Group : Conversion of the aldehyde group into other functional groups, such as Schiff bases or hydrazones, is a common strategy to generate derivatives with diverse and often enhanced biological activities.
Representative Signaling Pathway: Inhibition of Bacterial Growth
Many antimicrobial agents, including derivatives of heterocyclic aldehydes, exert their effects by interfering with essential cellular processes in bacteria. One such common target is DNA gyrase, an enzyme crucial for DNA replication.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC). Culture the bacteria overnight in an appropriate broth medium.
-
Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.
-
96-Well Microtiter Plates: Sterile, flat-bottom plates are required.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the antimicrobial stock solution in the 96-well plate using the growth medium. The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the prepared bacterial inoculum.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plates for 24-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
Furan-, thiophene-, and pyrrole-based aldehydes are valuable starting points for the development of new therapeutic agents. The biological activity of their derivatives is highly dependent on the specific heterocyclic core and the nature of the substituents. A systematic approach to SAR studies, employing standardized biological assays, is crucial for the rational design of more potent and selective drug candidates. The experimental protocols and SAR insights provided in this guide offer a framework for researchers in the field of drug discovery to compare and develop novel heterocyclic compounds with improved therapeutic potential.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. scribd.com [scribd.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
Safety Operating Guide
Proper Disposal of 1,8-Naphthyridine-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat all waste containing 1,8-Naphthyridine-2-carbaldehyde as hazardous. Ensure proper labeling and segregation from other waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This guide provides detailed procedures for the safe disposal of this compound, a crucial component in various research and development activities. Adherence to these protocols is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.[1] All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. The following steps provide a general framework for its proper disposal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundational step in compliant disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note the accumulation start date on the label.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. In particular, keep it separate from incompatible materials such as strong oxidizing agents.
Step 2: In-Laboratory Hazard Reduction (Optional)
For laboratories equipped to perform chemical transformations, converting the aldehyde to its corresponding carboxylic acid can reduce its reactivity and potential hazards. Aldehydes are readily oxidized to carboxylic acids.[2][3][4] A common and effective method involves oxidation with potassium permanganate.[2][5]
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Oxidation of this compound
-
Preparation: In a chemical fume hood, prepare a solution of this compound in a suitable solvent, such as acetone or a mixture of t-butanol and water.
-
Oxidation: Slowly add an aqueous solution of potassium permanganate (KMnO4) to the stirred solution of the aldehyde at room temperature. The reaction is often performed under neutral or slightly basic conditions.[2][6] A buffer, such as sodium dihydrogen phosphate (NaH2PO4), can be used to maintain a neutral pH.[6]
-
Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.
-
Work-up: Once the reaction is complete, any excess potassium permanganate can be quenched by the addition of a reducing agent like sodium bisulfite until the solution becomes colorless or a brown precipitate of manganese dioxide forms.
-
Waste Collection: The resulting mixture, containing the less hazardous 1,8-naphthyridine-2-carboxylic acid, should still be collected as hazardous waste. Neutralize the solution to a pH between 6 and 8 before transferring it to the appropriate hazardous waste container.
Step 3: Professional Disposal
All hazardous waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain or in the regular trash.[7]
Data Presentation
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Value | Reference |
| CAS Number | 64379-45-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 158.16 g/mol | --INVALID-LINK-- |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK-- |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents | --INVALID-LINK-- |
Mandatory Visualizations
Caption: A flowchart illustrating the proper disposal workflow for this compound.
Caption: The chemical transformation pathway for reducing the hazard of this compound.
References
- 1. aksci.com [aksci.com]
- 2. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 5. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 1,8-Naphthyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,8-Naphthyridine-2-carbaldehyde. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment
The following table summarizes the minimum required PPE for handling this compound. A site-specific risk assessment should be conducted to determine if additional protective measures are necessary.
| Protection Type | Recommended PPE | Rationale & Specifications |
| Eye/Face Protection | Chemical safety goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to many chemicals, including aromatic hydrocarbons.[2][3][4] However, breakthrough times can vary. It is recommended to use gloves with a minimum thickness of 5-mil for splash protection and to change them immediately after contact with the chemical.[3] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | Laboratory coat or long-sleeved disposable gown | To prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or glove box, or when there is a potential for aerosol generation.[1] |
Hazard and Precautionary Statements
| GHS Classification | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Data sourced from the Fisher Scientific Safety Data Sheet for this compound and a Sigma-Aldrich product page.[1]
Operational Plans: Handling and Storage
Proper handling and storage procedures are essential to minimize risk and maintain the integrity of this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[1]
-
Eyewash Station and Safety Shower: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Safe Handling Protocol: Preparation of a Stock Solution
The following protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent).
-
-
Weighing the Compound:
-
Tare the analytical balance with a piece of weigh paper.
-
Carefully weigh the desired amount of this compound onto the weigh paper. Avoid creating dust.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed compound into a volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO) to dissolve the compound.[5]
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6]
-
Storage Requirements
| Storage Condition | Specification |
| Temperature | Store in a cool, dry place.[6] |
| Container | Keep container tightly closed.[6] |
| Incompatibilities | Strong oxidizing agents. |
| Ventilation | Store in a well-ventilated area. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations.
Waste Segregation and Collection
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
-
Segregation:
-
Keep halogenated organic waste separate from non-halogenated waste streams.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents.
-
-
Contaminated Materials:
-
All contaminated materials, including gloves, weigh paper, and pipette tips, must be disposed of in the designated solid hazardous waste container.
-
Disposal of Empty Containers
-
Thoroughly empty the container of any remaining solid.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[7]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
Professional Disposal
-
All hazardous waste must be disposed of through a licensed environmental waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.[8]
Visualized Workflows and Pathways
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for the preparation of a this compound stock solution.
Signaling Pathway: Potential Modulation by 1,8-Naphthyridine Derivatives
Derivatives of the 1,8-naphthyridine scaffold have been investigated for their potential to modulate inflammatory responses, including the TLR4/MyD88/NF-κB signaling pathway.
Caption: Potential inhibition of the TLR4 signaling pathway by 1,8-naphthyridine derivatives.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
